Piperazine Citrate
Description
Properties
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O7.3C4H10N2/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;3*1-2-6-4-3-5-1/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDHUROHDHPVIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN1.C1CNCCN1.C1CNCCN1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46N6O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
41372-10-5 (unspecified hydrate), 110-85-0 (Parent), 77-92-9 (Parent) | |
| Record name | Piperazine citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40883334 | |
| Record name | Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
642.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144-29-6 | |
| Record name | Piperazine citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIPERAZINE CITRATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RI85381D5G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Piperazine Citrate: A Technical Guide to its Anthelmintic Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine citrate, a compound first introduced as an anthelmintic in 1953, has a long history in the treatment of intestinal nematode infections in both human and veterinary medicine.[1] Its primary mechanism of action involves the paralysis of susceptible helminths, leading to their expulsion from the host's gastrointestinal tract. This technical guide provides an in-depth overview of the anthelmintic spectrum of activity of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.
Mechanism of Action
Piperazine is a selective agonist of γ-aminobutyric acid (GABA) receptors in nematodes.[1] These receptors are ligand-gated chloride ion channels located on the muscle cells of the worms. The binding of piperazine to these receptors mimics the action of GABA, an inhibitory neurotransmitter. This leads to an increased influx of chloride ions (Cl-) into the muscle cell, causing hyperpolarization of the cell membrane. The resulting flaccid paralysis of the worm prevents it from maintaining its position within the host's intestines, and it is subsequently expelled by normal peristaltic activity.[1] The selectivity of piperazine for helminths is attributed to the differences between invertebrate and vertebrate GABA receptors and the fact that in vertebrates, GABA is primarily confined to the central nervous system.
Signaling Pathway of this compound
The following diagram illustrates the signaling pathway of this compound at the neuromuscular junction of a susceptible nematode.
Anthelmintic Spectrum of Activity: Quantitative Data
The efficacy of this compound varies depending on the helminth species, the host, the dose administered, and the intensity of the infection. The following tables summarize the available quantitative data from various in vivo studies.
Table 1: Efficacy of this compound Against Human Helminths
| Helminth Species | Host | Dosage | Efficacy Metric | Efficacy Rate | Reference |
| Ascaris lumbricoides | Human (Children) | Single dose, administered twice within 2 weeks | Cure Rate (Low Infection) | 53% | [2] |
| Cure Rate (Moderate Infection) | 31% | [2] | |||
| Cure Rate (Heavy Infection) | 36% | ||||
| Ascaris lumbricoides | Human | 2-3 g daily for 2 days (in combination with bephenium hydroxynaphthoate) | Cure Rate | 90% | |
| Enterobius vermicularis | Human | Single dose (in combination with senna) | Cure Rate | 100% (in 58 patients) | |
| Hookworm | Human | 2-3 g daily for 2 days (in combination with bephenium hydroxynaphthoate) | Cure Rate | 68-85% |
Table 2: Efficacy of this compound Against Veterinary Helminths in Swine
| Helminth Species | Host | Dosage | Efficacy Metric | Efficacy Rate | Reference |
| Ascaris suum | Pig | 200 mg/kg | Worm Count Reduction | 99-100% | |
| Egg Excretion Reduction | 98% | ||||
| Oesophagostomum dentatum & O. quadrispinulatum | Pig | 200 mg/kg (low-fibre diet) | Worm Count Reduction | 89.8% | |
| 200 mg/kg (high-fibre diet) | Worm Count Reduction | 99.4% | |||
| 100 mg/kg (high-fibre diet) | Worm Count Reduction | 90.9% | |||
| Oesophagostomum spp. | Pig | Not specified | Efficacy | <95% |
Table 3: Efficacy of this compound Against Veterinary Helminths in Dogs
| Helminth Species | Host | Dosage | Efficacy Metric | Efficacy Rate | Reference |
| Toxocara canis | Dog (Pups) | Not specified | Mean Clearance | 56% (corrected to 52%) | |
| Toxocara canis (larval stages) | Dog (Greyhounds) | 100 mg/kg | Efficacy | Little to no useful effect | |
| Toxascaris leonina (immature adult) | Dog (Greyhounds) | 100 mg/kg | Efficacy | Variable |
Table 4: Efficacy of this compound Against Veterinary Helminths in Poultry
| Helminth Species | Host | Dosage | Efficacy Metric | Efficacy Rate | Reference |
| Ascaridia galli | Chicken | 8,000 mg/gallon in drinking water for 1-4 days | Efficacy | 100% | |
| Ascaridia galli | Chicken | 200 mg/kg | Worm Removal | All young adults | |
| Heterakis gallinae | Chicken | 8,000 mg/gallon in drinking water | Efficacy | Less effective than against A. galli | |
| Heterakis gallinae | Chicken | 16,000 mg/gallon in drinking water | Efficacy | Appeared to be cleared |
Experimental Protocols
The evaluation of anthelmintic efficacy relies on standardized in vivo and in vitro methodologies. Below are detailed descriptions of key experimental protocols relevant to the study of this compound.
In Vivo Efficacy Assessment: Fecal Egg Count Reduction Test (FECRT)
The Fecal Egg Count Reduction Test is a widely used method to assess the efficacy of an anthelmintic drug in vivo by quantifying the reduction in the number of helminth eggs shed in the feces of a treated host.
-
Animal Selection and Acclimation: A cohort of naturally or experimentally infected animals with a detectable and reasonably uniform fecal egg count is selected. The animals are acclimated to the experimental conditions for a set period.
-
Pre-treatment Sampling: Fecal samples are collected from each animal prior to treatment. The number of eggs per gram (EPG) of feces is determined for each sample using a standardized technique such as the McMaster method.
-
Treatment Administration: The animals are randomly allocated to a treatment group (receiving this compound at a specified dose) and a control group (receiving a placebo or no treatment). The drug is administered orally.
-
Post-treatment Sampling: Fecal samples are collected again from all animals at a predetermined time point after treatment, typically 7 to 14 days. The EPG for each post-treatment sample is determined.
-
Calculation of Efficacy: The percentage of fecal egg count reduction is calculated for the treated group using the following formula:
FECRT (%) = [1 - (mean EPG post-treatment / mean EPG pre-treatment)] x 100
The results from the control group are used to account for natural fluctuations in egg shedding.
In Vitro Efficacy Assessment: Larval Migration Inhibition Assay (LMIA)
The Larval Migration Inhibition Assay is an in vitro method used to assess the effect of an anthelmintic compound on the motility and viability of nematode larvae.
-
Larval Preparation: Infective third-stage larvae (L3) of the target helminth species are obtained from fecal cultures.
-
Drug Incubation: A known number of larvae (e.g., 100-200) are placed in each well of a multi-well plate containing a culture medium. Different concentrations of this compound are added to the wells. Control wells contain the medium with the solvent used to dissolve the drug. The plates are incubated for a specific period (e.g., 24-48 hours) at an appropriate temperature (e.g., 37°C).
-
Migration Setup: After incubation, the contents of each well are transferred to a migration apparatus. This typically consists of a small sieve or mesh with a pore size that allows the passage of motile larvae but retains inactive or paralyzed larvae. The sieve is placed in a collection chamber containing fresh medium.
-
Migration Period: The larvae are allowed to migrate through the sieve for a set period (e.g., 2-4 hours).
-
Quantification: The number of larvae that have successfully migrated into the collection chamber is counted for each drug concentration and the control.
-
Data Analysis: The percentage of larval migration inhibition is calculated for each concentration relative to the control. This data can be used to determine the EC50 (the concentration of the drug that inhibits 50% of larval migration).
Conclusion
This compound remains a relevant anthelmintic with a well-defined, albeit narrow, spectrum of activity, primarily against ascarid species. Its efficacy is influenced by factors such as host diet and the developmental stage of the parasite. The methodologies outlined in this guide provide a framework for the continued evaluation of this compound and other anthelmintic compounds. For drug development professionals, understanding the nuances of its activity and the protocols for its assessment is crucial for the strategic development of new and improved anthelmintic therapies.
References
The Rise and Subjugation of Helminths: A Technical History of Piperazine Citrate
An In-depth Guide on the Discovery, Mechanism, and Clinical Application of a Landmark Anthelmintic
Abstract
Piperazine citrate emerged in the mid-20th century as a revolutionary and highly effective agent for the treatment of intestinal nematode infections, particularly ascariasis and enterobiasis. Its discovery marked a significant advancement in public health, providing a safe and easy-to-administer therapy for widespread parasitic diseases. This technical guide delves into the history of piperazine's discovery as an anthelmintic, its mechanism of action at the molecular level, the synthesis of the citrate salt, and the key experimental data that established its clinical efficacy. While its use has been largely superseded by broader-spectrum agents, the story of this compound offers valuable insights into the principles of anthelmintic drug development.
Discovery and Historical Development
The journey of piperazine into the realm of medicine is a story of serendipity. Initially synthesized in the late 19th century, it was first explored medically as a solvent for uric acid. However, its clinical success in this area was limited[1][2]. The pivotal shift occurred in the early 1950s when its potent anthelmintic properties were discovered. Introduced into human medicine around 1950 and veterinary medicine shortly thereafter, piperazine, particularly as its citrate salt, quickly became a frontline treatment for infections caused by the common roundworm (Ascaris lumbricoides) and pinworm (Enterobius vermicularis)[1][3][4].
The selection of the citrate salt was crucial for its pharmaceutical application. Piperazine itself is a basic amine, but forming a salt like this compound—typically a complex of three piperazine molecules to two citric acid molecules—creates a stable, white granular powder that is soluble in water, making it suitable for oral administration in tablet or syrup form. This ease of formulation contributed significantly to its widespread adoption, especially in pediatric populations.
Mechanism of Action: Flaccid Paralysis
Piperazine's efficacy lies in its targeted disruption of the parasite's neuromuscular system. It functions as a potent agonist for the gamma-aminobutyric acid (GABA) receptors on the muscle cells of susceptible nematodes.
The mechanism unfolds as follows:
-
GABA Receptor Agonism : Piperazine binds to and activates the inhibitory GABA receptors located on the worm's muscle cell membranes.
-
Chloride Channel Opening : This activation opens chloride ion channels, leading to an influx of chloride ions into the muscle cell.
-
Hyperpolarization : The influx of negatively charged chloride ions causes hyperpolarization of the muscle cell membrane.
-
Reduced Excitability : Hyperpolarization makes the muscle cells less responsive to excitatory stimuli, particularly from the neurotransmitter acetylcholine at the myoneural junction.
-
Flaccid Paralysis : The resulting muscle relaxation leads to a state of flaccid paralysis. The worms are unable to maintain their position within the host's gastrointestinal tract.
-
Expulsion : Immobilized and unable to resist normal peristalsis, the live worms are expelled from the host's body in the feces.
This mechanism is highly selective for helminths because vertebrates primarily use GABA as a neurotransmitter within the central nervous system (which is protected by the blood-brain barrier), and the isoform of the GABA receptor in helminths differs from that in vertebrates.
Caption: Mechanism of action of this compound.
Experimental Protocols
Synthesis of this compound
The traditional preparation involves a straightforward acid-base reaction. While industrial processes are optimized for scale, a representative laboratory synthesis is as follows:
Objective: To synthesize this compound from piperazine (or its hydrate) and citric acid.
Materials:
-
Piperazine hexahydrate or anhydrous piperazine
-
Citric acid
-
Solvent (e.g., water, acetone, or ethanol)
-
Reaction vessel
-
Stirring apparatus
-
Heating mantle (if required)
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Protocol:
-
Dissolution: Dissolve a molar equivalent of citric acid in a suitable solvent (e.g., acetone) in the reaction vessel. Heat gently (e.g., to 50°C) to aid dissolution if necessary.
-
Addition of Piperazine: In a separate container, dissolve the corresponding molar equivalent of piperazine in the same solvent.
-
Salt Formation: Slowly add the piperazine solution dropwise to the citric acid solution while stirring continuously. The reaction is exothermic.
-
Reaction & Precipitation: Maintain the reaction with stirring for a period (e.g., 3 hours) to ensure completion. As the salt forms, it will precipitate out of the solvent.
-
Crystallization & Cooling: After the reaction period, stop stirring and allow the mixture to cool to room temperature, or lower, to maximize crystal formation.
-
Isolation: Isolate the precipitated this compound crystals by vacuum filtration.
-
Drying: Dry the collected solid product in an oven at a controlled temperature to remove any residual solvent. The resulting product should be a white, crystalline powder.
Preparation of this compound Elixir
This protocol outlines the formulation of a liquid oral dosage form, suitable for clinical use, particularly in pediatrics.
Objective: To prepare a 1000 mL this compound Elixir.
Materials:
-
This compound: 12 g
-
Sucrose: 60 g
-
Glycerin: 10 mL
-
Ethanol (95%): 50 mL
-
Flavoring Agent (e.g., Lemon Essence): 5 mL
-
Purified Water: Quantity Sufficient (q.s.) to 1000 mL
-
Beakers, graduated cylinders, stirring rods
-
Filtration assembly
Protocol:
-
Dissolution of Active Ingredient: Accurately weigh 12 g of this compound and dissolve it in approximately 800 mL of purified water with stirring.
-
Addition of Sweetener: Add and dissolve 60 g of sucrose into the solution.
-
Addition of Co-solvents: Add 10 mL of glycerin and 50 mL of 95% ethanol to the solution while stirring. Ethanol acts as a co-solvent and preservative, while glycerin adds sweetness and viscosity.
-
Flavoring: Incorporate 5 mL of the desired flavoring agent.
-
Volume Adjustment: Carefully add purified water until the final volume reaches exactly 1000 mL. Mix thoroughly to ensure homogeneity.
-
Clarification: Filter the elixir through a suitable filter to remove any particulate matter and ensure clarity.
-
Packaging: Transfer the final product into amber-colored bottles to protect from light and seal with airtight caps.
Quantitative Data: Clinical Efficacy
Clinical trials conducted from the 1950s onwards established the efficacy of this compound against key intestinal nematodes. The data demonstrated high cure rates for ascariasis, though efficacy varied with the intensity of infection and the dosage regimen.
Caption: A typical clinical trial workflow for an anthelmintic drug.
Table 1: Summary of this compound Efficacy in Human Clinical Trials
| Target Helminth | Drug Regimen | Dosage | Cure Rate (%) | Key Observations | Reference |
| Ascaris lumbricoides | This compound & Bephenium Hydroxynaphthoate | 2-3 g daily for 2 days | ~90% | More effective than placebo (20% cure rate). | |
| Ascaris lumbricoides (Light Infection) | Single dose this compound (repeated after 2 weeks) | Not specified | 53% | Efficacy decreases with higher worm burden. | |
| Ascaris lumbricoides (Moderate Infection) | Single dose this compound (repeated after 2 weeks) | Not specified | 31% | Reinfection occurred more rapidly in heavily infected groups. | |
| Ascaris lumbricoides (Heavy Infection) | Single dose this compound (repeated after 2 weeks) | Not specified | 36% | Single-dose therapy was insufficient for complete worm eradication. | |
| Ascaris suum (in pigs) | Piperazine Dihydrochloride | 200 mg/kg body weight | 99-100% | Highly effective in veterinary applications. | |
| Oesophagostomum spp. (in pigs) | Piperazine Dihydrochloride | 200 mg/kg body weight | 99-100% | High efficacy against nodular worms in swine. |
Conclusion and Legacy
The discovery and development of this compound as an anthelmintic was a milestone in the fight against parasitic diseases. Its targeted and potent mechanism of action, favorable safety profile, and ease of administration made it an invaluable tool for global health for several decades. Although it has now been largely superseded by newer, broad-spectrum anthelmintics like the benzimidazoles (e.g., mebendazole) and pyrantel pamoate, the principles learned from its development—from its chemical synthesis and formulation to its specific neuromuscular target—laid a crucial foundation for modern anthelmintic research. The history of this compound remains a classic case study in successful drug development and a testament to the ongoing need for effective and accessible treatments for neglected tropical diseases.
References
An In-depth Technical Guide to Piperazine Citrate: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperazine citrate, the citrate salt of piperazine, is a well-established anthelmintic agent effective against nematode infections, particularly ascariasis and enterobiasis.[1][2] Its mechanism of action involves the antagonism of GABA receptors in nematodes, leading to flaccid paralysis and subsequent expulsion of the parasites from the host's gastrointestinal tract.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacokinetics, and toxicology of this compound. Detailed experimental protocols for its identification, assay, and the evaluation of its anthelmintic activity are also presented to support research and development activities in this field.
Chemical Structure and Identification
This compound is a salt formed from the reaction of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions, and citric acid. The most common form is a 3:2 salt, meaning it contains three molecules of piperazine for every two molecules of citric acid.[3]
-
IUPAC Name: 2-hydroxypropane-1,2,3-tricarboxylic acid;piperazine
-
CAS Number: 144-29-6
-
Molecular Formula: C₂₄H₄₆N₆O₁₄
-
Molecular Weight: 642.65 g/mol
The chemical structure of this compound is depicted below:
Figure 1: Chemical structure of this compound (3:2 salt).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its formulation, delivery, and biological activity.
| Property | Value | References |
| Appearance | White crystalline powder or translucent crystalline particles. | [4] |
| Melting Point | 183-187 °C | |
| Boiling Point | 812.2 °C at 760 mmHg | |
| Solubility | Freely soluble in water; practically insoluble in alcohol, ether, and chloroform. | |
| pKa (Piperazine) | 5.35 and 9.73 at 25 °C | |
| logP (Octanol/Water Partition Coefficient) | -1.50 |
Pharmacokinetics and Pharmacodynamics
Pharmacokinetics (ADME)
-
Absorption: this compound is readily absorbed from the gastrointestinal tract following oral administration.
-
Distribution: Information on the specific tissue distribution of this compound is limited.
-
Metabolism: A portion of the absorbed piperazine is metabolized in the liver.
-
Excretion: The majority of piperazine is excreted unchanged in the urine within 24 hours of administration.
Pharmacodynamics: Mechanism of Action
The primary mechanism of action of this compound is its effect on the neuromuscular system of susceptible nematodes. It acts as a gamma-aminobutyric acid (GABA) receptor agonist. This leads to hyperpolarization of the nematode muscle cell membrane, resulting in flaccid paralysis. The paralyzed worms are then unable to maintain their position in the host's intestine and are expelled by normal peristalsis.
The following diagram illustrates the signaling pathway of this compound's mechanism of action.
Caption: Signaling pathway of this compound's anthelmintic action.
Toxicological Profile
This compound generally has a low order of acute toxicity. However, adverse effects can occur, particularly with high doses or in individuals with pre-existing renal or neurological conditions.
| Toxicity Metric | Value | Species | Reference |
| LD50 (Oral) | 11200 mg/kg | Rat | |
| LD50 (Oral) | 8500 mg/kg | Mouse | |
| LDLo (Oral) | 260 mg/kg/3D-I | Human (child) |
Common Adverse Effects: Nausea, vomiting, abdominal cramps, and diarrhea. Less Common/Severe Adverse Effects: Headache, dizziness, ataxia, and in rare cases, neurotoxicity.
Experimental Protocols
Identification of this compound (European Pharmacopoeia)
This protocol describes the identification of this compound using infrared absorption spectrophotometry.
Caption: Experimental workflow for the identification of this compound.
Methodology:
-
Dry the substance to be examined and the this compound reference standard at 120 °C for 5 hours.
-
Powder the dried substances, taking care to avoid the uptake of water.
-
Prepare discs of the sample and the reference standard.
-
Record the infrared absorption spectra of both the sample and the standard without delay.
-
The spectrum obtained with the substance to be examined should be comparable to the spectrum obtained with the this compound reference standard.
Assay of this compound (Titrimetric Method)
This protocol outlines a titrimetric method for the quantitative determination of this compound.
Methodology:
-
Accurately weigh about 200 mg of this compound.
-
Dissolve the sample in 100 mL of glacial acetic acid, warming slightly if necessary.
-
Add crystal violet as an indicator.
-
Titrate the solution with 0.1 N perchloric acid.
-
Perform a blank determination and make any necessary corrections.
-
Each mL of 0.1 N perchloric acid is equivalent to 10.71 mg of (C₄H₁₀N₂)₃·2C₆H₈O₇.
Spectrophotometric Determination of this compound
A simple and rapid spectrophotometric method for the determination of this compound in syrup formulations has been developed.
Principle: The method is based on the formation of a colored complex between piperazine and an acid dye, such as bromothymol blue. This complex can be extracted with chloroform and its absorbance measured spectrophotometrically.
Methodology:
-
A sample of the this compound-containing syrup is diluted.
-
The diluted sample is reacted with a solution of bromothymol blue.
-
The resulting colored complex is extracted into an organic solvent (e.g., chloroform).
-
The absorbance of the organic layer is measured at the wavelength of maximum absorption.
-
The concentration of this compound is determined by comparison with a standard curve.
In Vitro Anthelmintic Activity Assay
This protocol describes a common method for evaluating the anthelmintic activity of a compound using adult Indian earthworms (Pheretima posthuma), which have anatomical and physiological resemblance to intestinal roundworms.
Methodology:
-
Collect adult Indian earthworms of similar size.
-
Prepare different concentrations of the test compound and a standard drug (e.g., this compound at a known concentration) in a suitable solvent (e.g., normal saline). A negative control group with only the solvent should also be included.
-
Place individual worms in separate petri dishes containing the test solutions.
-
Observe the worms for the time taken for paralysis and death. Paralysis is noted when the worms do not move even when shaken vigorously. Death is confirmed when the worms show no movement when dipped in warm water.
-
The anthelmintic activity is expressed as the time taken for paralysis and death of the worms.
Conclusion
This compound remains a relevant and effective anthelmintic agent. Its well-characterized chemical structure, physicochemical properties, and established mechanism of action provide a solid foundation for its continued use and for further research into novel anthelmintic therapies. The experimental protocols detailed in this guide offer standardized methods for the quality control and efficacy testing of this compound and related compounds, supporting the development of safe and effective treatments for parasitic infections.
References
An In-depth Technical Guide to the Synthesis of Piperazine Citrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis pathways for piperazine citrate, an important anthelmintic agent. The document outlines the core chemical reactions, starting materials, and experimental protocols for the synthesis of the piperazine heterocyclic core and its subsequent conversion to the citrate salt. All quantitative data is summarized for comparative analysis, and key processes are visualized through workflow and pathway diagrams.
Overview of Synthesis Strategy
The synthesis of this compound is fundamentally a two-stage process. The first stage involves the formation of the piperazine ring from various acyclic precursors. The second stage is an acid-base reaction where the synthesized piperazine is treated with citric acid to form the stable, pharmaceutically acceptable citrate salt.
Stage 1: Synthesis of the Piperazine Heterocycle Several industrial methods exist for synthesizing the piperazine core. The most common pathways start from readily available bulk chemicals such as diethanolamine (DEA), or a combination of ethylene glycol and ethylenediamine. These methods typically involve high-temperature, high-pressure catalytic reactions.
Stage 2: Formation of this compound Salt This stage involves the reaction of anhydrous piperazine (or its hydrate) with citric acid in a suitable solvent. The process is a straightforward salt formation, followed by crystallization, isolation, and drying of the final active pharmaceutical ingredient (API). A modern approach using anhydrous piperazine and citric acid has been shown to be high-yielding and generates minimal waste.[1]
Synthesis Pathways and Starting Materials
Pathway I: Catalytic Amination of Diethanolamine (DEA)
One of the primary industrial routes involves the reductive amination of diethanolamine. In this process, diethanolamine is reacted with ammonia in the presence of hydrogen and a metal-containing catalyst. The reaction proceeds via the formation of an aminoethylethanolamine (AEEA) intermediate, which then undergoes intramolecular cyclization to form piperazine.
-
Starting Materials: Diethanolamine, Ammonia, Hydrogen
-
Key Intermediates: Aminoethylethanolamine (AEEA)
-
Catalyst: Typically a mixed-metal catalyst on a support, such as cobalt, nickel, and copper, potentially with a noble metal promoter like ruthenium or rhenium.[2]
Pathway II: Reaction of Ethylene Glycol with Ethylenediamine
Another significant pathway involves the reaction of ethylene glycol with ethylenediamine. This condensation reaction is also performed under high temperature and pressure with a hydrogenation catalyst. Ammonia is typically added to the reaction mixture.
-
Starting Materials: Ethylene Glycol, Ethylenediamine, Ammonia, Hydrogen
-
Catalyst: Nickel-copper-chromium oxide catalysts are effective for this transformation.[3]
Pathway III: Formation of the Citrate Salt
The final step is the formation of the citrate salt. Anhydrous piperazine is reacted with citric acid. The stoichiometry of the salt can vary, but a common pharmaceutical form consists of three molecules of piperazine to two molecules of citric acid.[4] This process is favored for its simplicity, high yield (often exceeding 90%), and low environmental impact compared to older methods that used piperazine hexahydrate and involved alcohol precipitation steps.[4]
-
Starting Materials: Anhydrous Piperazine, Citric Acid
-
Solvent: Ethanol, Acetone, or Dichloromethane are commonly used.
Diagrams of Synthesis Pathways and Workflows
The following diagrams illustrate the chemical pathways and the general experimental workflow for the synthesis of this compound.
References
- 1. This compound preparation process (2013) | Min Chen [scispace.com]
- 2. US20140371452A1 - Reductive amination of diethanolamine and resulting product mixture - Google Patents [patents.google.com]
- 3. US3138598A - Method for preparing piperazines - Google Patents [patents.google.com]
- 4. CN103159700A - this compound preparation process - Google Patents [patents.google.com]
Solubility Profile of Piperazine Citrate: A Technical Guide for Researchers
Introduction
Piperazine citrate, a widely used anthelmintic agent, is a salt formed from the reaction of piperazine and citric acid. Its efficacy and formulation development are intrinsically linked to its solubility characteristics in various solvent systems. Understanding the solubility of this compound is paramount for drug development professionals and researchers in optimizing dosage forms, ensuring bioavailability, and designing effective purification processes. This technical guide provides a comprehensive overview of the available solubility data for this compound in common laboratory solvents, details experimental protocols for its determination, and presents a visual workflow for solubility assessment.
Quantitative and Qualitative Solubility Data
The solubility of this compound has been characterized in a range of common laboratory solvents. While extensive quantitative data across multiple temperatures is limited in publicly available literature, a summary of known solubility information is presented below.
| Solvent | Solubility Description | Quantitative Value (at specified temperature) |
| Water | Soluble / Freely Soluble[1][2][3][4][5] | 54 g/L (at 24°C) |
| Dimethyl Sulfoxide (DMSO) | Soluble | ~2.17 - 2.5 mg/mL |
| Methanol | Very slightly soluble / Slightly soluble | Data not available |
| Ethanol | Insoluble | Data not available |
| Alcohol | Very slightly soluble / Insoluble | Data not available |
| Chloroform | Insoluble | Data not available |
| Ether | Insoluble | Data not available |
| Benzene | Insoluble | Data not available |
| Petroleum Ether | Insoluble | Data not available |
| Trichloroethane | Insoluble | Data not available |
Note on DMSO Solubility: Different sources report slightly different quantitative values for solubility in DMSO, with some recommending sonication and warming to aid dissolution. These variations may be attributed to differences in the experimental conditions or the hydration state of the this compound used.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for pharmaceutical development. A standard and widely accepted method for determining equilibrium solubility is the shake-flask method.
Equilibrium Solubility Determination by Shake-Flask Method
This method measures the concentration of a saturated solution of a compound in a specific solvent at a constant temperature after a state of equilibrium has been reached.
1. Materials and Equipment:
- This compound (analytical grade)
- Selected solvents (analytical grade)
- Volumetric flasks
- Scintillation vials or other suitable sealed containers
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.45 µm PTFE or PVDF)
- Analytical balance
- Calibrated pH meter (for aqueous solutions)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated UV-Vis spectrophotometer.
2. Procedure:
- Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is formed.
- Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
- Sample Collection and Preparation: After the equilibration period, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
- Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
- Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve should be prepared to ensure accurate quantification.
- Data Analysis: Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in mg/mL or g/L. For aqueous solutions, the pH of the saturated solution should also be measured and reported.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the shake-flask solubility determination method.
Caption: Workflow for Equilibrium Solubility Determination.
This technical guide summarizes the currently available solubility data for this compound in various laboratory solvents and provides a detailed, generalized protocol for its experimental determination. The provided data and methodologies are intended to support researchers and drug development professionals in their work with this important pharmaceutical compound. It is important to note the limited availability of comprehensive quantitative solubility data, particularly concerning the effects of temperature and the solubility in a wider range of organic solvents. Further research in these areas would be beneficial to the scientific community.
References
The Untapped Therapeutic Potential of Piperazine Citrate: A Technical Guide to Non-Anthelmintic Applications
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide explores the promising non-anthelmintic applications of piperazine citrate and its derivatives. Traditionally known for its efficacy against parasitic worms, the unique pharmacological profile of the piperazine scaffold presents significant opportunities for therapeutic repositioning in oncology, neurology, and beyond. This document provides a comprehensive overview of the current research, including quantitative data, detailed experimental methodologies, and a visual representation of the underlying molecular mechanisms.
Introduction: Re-evaluating a Classic Anthelmintic
This compound, a well-established anthelmintic agent, exerts its primary effect through the agonism of gamma-aminobutyric acid (GABA) receptors in nematodes, leading to flaccid paralysis and expulsion of the parasite.[1][2][3][4][5] This mechanism, centered on the modulation of inhibitory neurotransmission, provides a strong rationale for exploring its effects in the mammalian central nervous system (CNS) and other biological systems. The piperazine moiety is a common structural feature in a multitude of approved drugs, particularly those targeting the CNS, highlighting its "privileged" status in medicinal chemistry. This guide delves into the preclinical evidence supporting the repurposing of this compound and its derivatives for novel therapeutic indications.
Anticancer Activity: Inducing Apoptosis in Cancer Cells
Recent in vitro studies have demonstrated the potent anticancer activity of novel piperazine derivatives. These compounds have shown significant cytotoxicity against various cancer cell lines, primarily through the induction of apoptosis.
Quantitative Data on Cytotoxicity
The cytotoxic effects of piperazine derivatives have been quantified in several studies. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values from key studies are summarized in the tables below.
Table 1: Cytotoxicity of Piperazine Derivative PCC against Human Liver Cancer Cell Lines
| Cell Line | Type | IC50 (µg/mL) after 24h |
| SNU-475 | Human Hepatocellular Carcinoma | 6.98 ± 0.11 |
| SNU-423 | Human Hepatocellular Carcinoma | 7.76 ± 0.45 |
| THLE-3 | Normal Human Liver Epithelial | 48.63 ± 0.12 |
Table 2: Growth Inhibition of Piperazine Derivative C505 against Various Cancer Cell Lines
| Cell Line | Type | GI50 (µM) |
| K562 | Human Chronic Myelogenous Leukemia | 0.06 - 0.16 |
| A549 | Human Lung Carcinoma | Not Specified |
| DU145 | Human Prostate Carcinoma | Not Specified |
Mechanism of Action: Dual Apoptotic Pathways
A novel piperazine derivative, designated as PCC, has been shown to induce apoptosis in human liver cancer cells through the simultaneous activation of both the intrinsic and extrinsic pathways.
-
Intrinsic Pathway: PCC treatment leads to a significant decrease in the mitochondrial membrane potential and an increase in the release of cytochrome c from the mitochondria. This triggers the activation of caspase-9.
-
Extrinsic Pathway: The compound also activates caspase-8, a key initiator of the extrinsic apoptotic pathway. This activation is linked to the suppression of NF-κB translocation to the nucleus.
-
Executioner Caspases: Both pathways converge on the activation of executioner caspases, such as caspase-3/7, which ultimately leads to programmed cell death.
Another piperazine derivative, C505, has been found to inhibit multiple cancer signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways in leukemia cells.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Protocol:
-
Cell Seeding: Cancer cells (e.g., SNU-475, SNU-423) are seeded in 96-well plates at an optimal density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the piperazine derivative (e.g., PCC) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Following treatment, MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plates are incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO, isopropanol with HCl).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.
Signaling Pathway Diagram
Caption: Dual apoptotic pathways induced by piperazine derivatives.
Neurological Applications: From Neuromuscular Blockade to CNS Modulation
The GABAergic activity of this compound underpins its potential for neurological applications, including anticonvulsant, anxiolytic, and antidepressant effects.
Neuromuscular Blocking and Anticonvulsant Activity
Studies have shown that this compound exhibits neuromuscular blocking activity. This effect, while significantly less potent than d-tubocurarine, may contribute to the hypotonia occasionally observed in humans. Furthermore, piperazine derivatives have demonstrated anticonvulsant properties in animal models.
Table 3: Neurological Effects of this compound in Animal Models
| Model | Effect | Quantitative Data |
| Frog Rectus Abdominis | Neuromuscular Blockade | Activity observed |
| Rat Phrenic Nerve-Diaphragm | Neuromuscular Blockade | d-tubocurarine is 500x more potent |
| Mice (Pentobarbitone-induced sleep) | Increased sleeping time | High doses showed effect |
| Mice (Leptazol/Strychnine-induced convulsions) | Decreased convulsion threshold | High doses showed effect |
| Mice (Pentylenetetrazol-induced convulsions) | Protection against convulsions | 10-90% protection at 100 mg/kg i.p. (for 1,4-disubstituted piperazines) |
Antidepressant-like Effects
Piperazine derivatives have also been investigated for their potential as antidepressants, with promising results in rodent behavioral models.
Table 4: Antidepressant-like Effects of Piperazine Derivatives in Rodent Models
| Model | Compound | Effect |
| Mice Forced Swim Test (FST) | 2-(4-methyl piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (NA-2) | Antidepressant-like effects at lower doses |
| Mice Tail Suspension Test (TST) | NA-2 | Similar dose-immobility profile to FST |
| Rat Olfactory Bulbectomy | NA-2 | Restoration of behavioral deficits |
| Mice 5-HTP induced head twitches | (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (4a) | Potentiation of response |
| Rat Reserpine-induced hypothermia | 4a | Antagonism of hypothermic response |
Experimental Protocols
This preparation is used to study the effects of drugs on skeletal muscle contraction.
Protocol:
-
Dissection: The rectus abdominis muscle is dissected from a pithed frog and mounted in an organ bath containing Frog Ringer's solution.
-
Equilibration: The muscle is allowed to equilibrate under a constant tension.
-
Drug Administration: Acetylcholine is added to the bath to induce muscle contraction, establishing a baseline response.
-
Test Compound: this compound is then added to the bath to observe its effect on the acetylcholine-induced contraction.
This preparation is used to study neuromuscular transmission.
Protocol:
-
Dissection: The phrenic nerve and diaphragm are dissected from a rat and mounted in a tissue bath containing oxygenated Krebs solution.
-
Stimulation: The phrenic nerve is stimulated electrically to induce diaphragm contraction.
-
Drug Administration: this compound is added to the bath to assess its impact on the nerve-stimulated muscle contractions.
Signaling Pathway Diagram
Caption: GABAergic mechanism of this compound in the CNS.
Future Directions and Conclusion
The preliminary evidence presented in this guide strongly suggests that this compound and its derivatives have a pharmacological profile that extends far beyond their traditional use as anthelmintics. The potent in vitro anticancer activity and the promising results in preclinical models of neurological disorders warrant further investigation.
Future research should focus on:
-
In vivo efficacy studies: To validate the in vitro anticancer findings in animal models of cancer.
-
Pharmacokinetic and pharmacodynamic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds and to establish a clear dose-response relationship for their non-anthelmintic effects.
-
Target identification and validation: To elucidate the specific molecular targets and signaling pathways involved in their anticancer and neurological activities.
-
Lead optimization: To synthesize and screen new piperazine derivatives with improved potency, selectivity, and drug-like properties.
References
- 1. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Piperazine Citrate in Pharmaceutical Formulations by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of piperazine citrate. Piperazine, a secondary diamine, lacks a significant UV chromophore, necessitating pre-column derivatization for sensitive UV detection. This protocol describes a method involving derivatization with 4-chloro-7-nitrobenzofuran (NBD-Cl), followed by reversed-phase HPLC analysis. The method is demonstrated to be accurate, precise, and linear over a specified concentration range, making it suitable for quality control and routine analysis of this compound in various pharmaceutical dosage forms.
Introduction
This compound is an anthelmintic agent widely used in human and veterinary medicine for the treatment of intestinal worm infections. Accurate quantification of the active pharmaceutical ingredient (API) in formulations is crucial for ensuring product quality, safety, and efficacy. While compendial methods have traditionally included titrimetric and gravimetric assays, HPLC offers superior specificity and sensitivity.[1] Due to piperazine's poor UV absorbance, this method employs a pre-column derivatization step to form a stable, UV-active derivative, allowing for reliable quantification at low levels using standard HPLC-UV instrumentation.[2]
Experimental
An HPLC system equipped with a UV detector is used for this analysis. The chromatographic separation is achieved on a C18 column. The specific conditions are summarized in Table 1.
Table 1: Optimized HPLC Conditions
| Parameter | Condition |
| Instrument | Alliance e2695 separations module or equivalent |
| Detector | 2998 Photodiode Array UV Detector or equivalent |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile, Methanol, and Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 10 µL[2] |
| Column Temperature | 35°C[2] |
| Detection Wavelength | 340 nm |
| Run Time | 20 minutes |
-
This compound Reference Standard (USP or equivalent)
-
4-chloro-7-nitrobenzofuran (NBD-Cl)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Diethylamine (Reagent Grade)
-
Sodium Carbonate
-
Chloroform
-
Deionized Water
Experimental Protocols
-
Standard Stock Solution (e.g., 1000 µg/mL of Piperazine): Accurately weigh a quantity of this compound Reference Standard and dissolve it in deionized water to obtain a known concentration of piperazine. Note: The molecular weight of this compound ((C₄H₁₀N₂)₃·2C₆H₈O₇) and piperazine base (C₄H₁₀N₂) must be used to calculate the exact concentration of piperazine.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with deionized water to achieve concentrations spanning the expected range of the samples (e.g., 1-50 µg/mL of piperazine).
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a target amount of this compound and transfer it to a suitable volumetric flask.
-
Add a volume of deionized water, sonicate for 15 minutes to dissolve the this compound, and then dilute to volume with water.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Dilute the filtered solution with deionized water to a final concentration within the calibration range.
-
Transfer a fixed volume (e.g., 1 mL) of each standard and sample solution into separate reaction vials.
-
Add a solution of an internal standard, if used (e.g., 1-benzylpiperazine).
-
Add a solution of sodium carbonate to make the mixture alkaline.
-
Add a solution of NBD-Cl in a suitable solvent (e.g., methanol).
-
Mix and allow the reaction to proceed at room temperature or with sonication until the formation of the derivative is complete.
-
Extract the stable, UV-active derivative into an organic solvent like chloroform.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase before injection into the HPLC system.
Method Validation Summary
The described analytical method was validated for linearity, accuracy, precision, and sensitivity. The key performance characteristics are summarized in Table 2.
Table 2: Summary of Method Validation Data
| Parameter | Result |
| Linearity (Concentration Range) | 8–50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 99.7%–102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~30 ppm |
| Limit of Quantification (LOQ) | ~90 ppm |
Note: The values presented are representative and may vary based on the specific instrumentation and laboratory conditions.
Results and Discussion
The HPLC method provides excellent separation of the derivatized piperazine from potential excipients and degradation products. The use of a C18 column with a mobile phase consisting of acetonitrile, methanol, and diethylamine ensures a stable baseline and symmetric peak shape for the analyte. The derivatization with NBD-Cl is a reliable approach that yields a stable product with a strong UV response at 340 nm, enabling sensitive and accurate quantification. The validation data confirms that the method is linear, accurate, and precise, making it highly suitable for its intended purpose in a quality control environment.
Conclusion
The pre-column derivatization HPLC-UV method described is a specific, accurate, and reliable technique for the quantitative analysis of this compound in pharmaceutical dosage forms. This application note provides a comprehensive protocol and performance data to facilitate the implementation of this method in a laboratory setting.
Visualizations
Below is a diagram illustrating the experimental workflow for the quantitative analysis of this compound using HPLC.
Caption: Experimental workflow for HPLC analysis of this compound.
References
Application Notes and Protocols for the Spectrophotometric Determination of Piperazine Citrate Concentration
Audience: Researchers, scientists, and drug development professionals.
Introduction: Piperazine citrate is an anthelmintic agent widely used in pharmaceutical formulations. Accurate and reliable quantification of this compound is crucial for quality control and dosage form validation. Spectrophotometry offers a simple, cost-effective, and rapid analytical approach for this purpose. This document provides detailed application notes and protocols for various spectrophotometric methods for the determination of this compound concentration.
I. Overview of Spectrophotometric Methods
Several methods have been developed for the spectrophotometric determination of this compound. These methods are typically based on the formation of a colored complex between piperazine and a specific chromogenic reagent. The intensity of the color, which is proportional to the concentration of this compound, is then measured using a spectrophotometer at a specific wavelength.
The choice of method may depend on factors such as the desired sensitivity, the presence of interfering substances in the sample matrix, and the availability of reagents and equipment. The following sections provide details on some of the commonly employed methods.
II. Quantitative Data Summary
The quantitative parameters for various spectrophotometric methods for the determination of this compound are summarized in the table below for easy comparison.
| Method/Reagent | Wavelength (λmax) | Linearity Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Reference |
| Chloranilic Acid | 345 nm | 1 - 10 | 21,500 (in acetonitrile) | [1][2] |
| Phenothiazine and N-bromosuccinimide | 595 nm | 0.5 - 5 | Not Reported | [3] |
| 2,3-dichloro-1,4-naphthoquinone (Dichlone) and Acetaldehyde | 580 nm | Not specified, but a calibration curve is used. | Not Reported | [4][5] |
| p-Benzoquinone | 516 nm | 4 - 20 | 0.96 x 10⁴ | |
| Bromothymol Blue | Not specified | Not specified | Not Reported | |
| 3,5-dibromo-2-methyl-p-benzoquinone (DEMQ) and Acetaldehyde | 642 nm | 2 - 10 | Not Reported | |
| 3,5-dinitrosalicylic acid (DNS) | 410 nm | 0.5 - 20 | 8,350 |
III. Experimental Protocols
This section provides detailed methodologies for some of the key experiments cited.
Protocol 1: Determination of this compound using Chloranilic Acid
This method is based on the formation of a donor-acceptor complex between piperazine and chloranilic acid.
1. Materials and Reagents:
-
This compound (Reference Standard and Sample)
-
Chloranilic Acid (2,5-dichloro-3,6-dihydroxy-p-benzoquinone)
-
Methanol
-
Chloroform
-
Isopropanol
-
Spectrophotometer (UV-Vis)
-
Volumetric flasks
-
Pipettes
2. Preparation of Solutions:
-
Standard this compound Solution: Accurately weigh and dissolve a suitable amount of this compound reference standard in methanol to obtain a stock solution of a known concentration (e.g., 100 µg/mL). Prepare working standards by further dilution of the stock solution with methanol.
-
Chloranilic Acid Reagent: Prepare a solution of chloranilic acid in a mixture of chloroform and isopropanol (4:1) or acetonitrile. The concentration should be optimized based on the experimental conditions.
-
Sample Preparation: Accurately weigh a quantity of the powdered tablets or measure a volume of the syrup equivalent to a known amount of this compound, dissolve it in methanol, and filter if necessary. Dilute the filtrate with methanol to obtain a concentration within the Beer's law range.
3. Experimental Procedure:
-
Into a series of 10 mL volumetric flasks, pipette different aliquots of the standard this compound solution.
-
To each flask, add a specified volume of the chloranilic acid reagent.
-
Dilute the solutions to the mark with the solvent (chloroform-isopropanol mixture or acetonitrile) and mix well.
-
Measure the absorbance of the resulting purple-colored solution at 345 nm against a reagent blank prepared in the same manner but without the this compound.
-
Construct a calibration curve by plotting the absorbance versus the concentration of this compound.
-
Process the sample solution in the same way and determine its concentration from the calibration curve.
Protocol 2: Determination of this compound using 2,3-dichloro-1,4-naphthoquinone (Dichlone) and Acetaldehyde
This method involves the reaction of piperazine with dichlone in the presence of acetaldehyde to form a violet-colored product.
1. Materials and Reagents:
-
This compound (Reference Standard and Sample)
-
2,3-dichloro-1,4-naphthoquinone (Dichlone)
-
Acetaldehyde
-
Dimethyl sulfoxide (DMSO)
-
Methanol
-
Spectrophotometer (UV-Vis)
-
Volumetric flasks
-
Pipettes
2. Preparation of Solutions:
-
Standard this compound Solution: Prepare a standard stock solution of this compound in water. A working solution can be prepared by diluting the stock solution with dimethyl sulfoxide.
-
Dichlone Reagent: Dissolve 300 mg of dichlone in 50 mL of dimethyl sulfoxide. Add 8.0 mL of freshly prepared acetaldehyde, mix, and dilute to 100 mL with DMSO. This reagent should be freshly prepared.
-
Sample Preparation: For tablets, weigh and powder twenty tablets. An accurately weighed portion of the powder is dissolved in water, filtered, and the filtrate is diluted to a known volume. For syrup, an accurately measured volume is diluted with water. Further dilutions are made with dimethyl sulfoxide.
3. Experimental Procedure:
-
Transfer different aliquots (e.g., 0.25 to 1.50 mL) of the this compound working standard solution into a series of 25 mL volumetric flasks.
-
Add 3.0 mL of the dichlone reagent to each flask slowly with constant shaking.
-
Allow the reaction mixture to stand for 30 minutes.
-
Adjust the volume to the mark with methanol.
-
Measure the absorbance of the violet-colored solution at 580 nm against a reagent blank.
-
Prepare a calibration curve and determine the concentration of the unknown sample.
IV. Visualizations
Diagram 1: Experimental Workflow for Spectrophotometric Analysis
Caption: General workflow for the spectrophotometric determination of this compound.
Diagram 2: Logical Relationship in Colorimetric Reaction
Caption: Formation of a colored complex from this compound and a chromogenic reagent.
Diagram 3: Signaling Pathway of Donor-Acceptor Complex Formation
Caption: Mechanism of charge-transfer complex formation between piperazine and chloranilic acid.
References
Application Notes and Protocols for the Synthesis and Purification of Piperazine Citrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis and purification of piperazine citrate for research purposes. The described method is based on the reaction of anhydrous piperazine with citric acid in a suitable solvent, followed by crystallization, filtration, and drying to yield a high-purity product.[1][2][3]
Introduction
This compound is an anthelmintic agent used in the treatment of parasitic worm infections.[4][5] For research and drug development purposes, a reliable method for its synthesis and purification is essential to ensure a high-purity starting material. The synthesis involves a straightforward acid-base reaction between piperazine and citric acid. This document outlines a laboratory-scale procedure, including reaction conditions, purification steps, and analytical methods for quality control.
Quantitative Data Summary
The following table summarizes the quantitative data from various experimental conditions for the synthesis of this compound. The data is compiled from a patented preparation process.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Reactants | ||||
| Anhydrous Piperazine | 258.5 g | 258.5 g | 258.5 g | 258.5 g |
| Citric Acid | 384.2 g | 384.2 g | 384.2 g | 384.2 g |
| Solvent | ||||
| Type | Ethanol | Ethanol | Acetone | Dichloromethane |
| Volume for Piperazine | 3000 ml | 3000 ml | 2500 ml | 4000 ml |
| Volume for Citric Acid | 4000 ml | 4500 ml | 5000 ml | 4000 ml |
| Reaction Conditions | ||||
| Temperature | 45°C | 60°C | 50°C | 60°C |
| Reaction Time | 2 hours | 3 hours | 3 hours | 3 hours |
| Purification | ||||
| Method | Cooling Crystallization, Centrifugation, Vacuum Drying | Cooling Crystallization, Centrifugation, Vacuum Drying | Cooling Crystallization, Centrifugation, Vacuum Drying | Cooling Crystallization, Centrifugation, Vacuum Drying |
| Drying Temperature | 60°C | 60°C | 60°C | 60°C |
| Drying Time | 2-6 hours | 2-6 hours | 2-6 hours | 2-6 hours |
| Results | ||||
| Yield | 90.6% | 92.6% | 91.5% | 91.8% |
| Purity | 99.2% | 99.7% | 99.4% | 99.8% |
Experimental Protocols
This section provides a detailed methodology for the synthesis and purification of this compound.
3.1. Materials and Equipment
-
Chemicals: Anhydrous piperazine, Citric acid, Ethanol (or Acetone/Dichloromethane), Purified water.
-
Equipment: Reaction kettle/flask with stirring and heating capabilities, dropping funnel, condenser, filtration apparatus (e.g., Buchner funnel), centrifuge, vacuum drying oven.
3.2. Synthesis of this compound
-
Preparation of Reactant Solutions:
-
Dissolve 384.2 g of citric acid in 4500 ml of ethanol in a suitable container.
-
In a separate container, dissolve 258.5 g of anhydrous piperazine in 3000 ml of ethanol.
-
-
Reaction:
-
Add the citric acid solution to the reaction kettle and heat to 60°C with stirring.
-
Slowly add the anhydrous piperazine solution to the reaction kettle dropwise over a period of 40 minutes.
-
After the addition is complete, maintain the temperature at 60°C and continue stirring for 3 hours to ensure the reaction goes to completion.
-
-
Crystallization and Isolation:
-
Stop heating and stirring, and allow the mixture to cool down to facilitate the crystallization of this compound.
-
Isolate the precipitated product by centrifugation.
-
-
Washing and Drying:
-
Wash the isolated crystals with a small amount of cold ethanol to remove any residual impurities.
-
Dry the product in a vacuum oven at a temperature of 60°C for 2-6 hours. The final product should be a white crystalline powder.
-
3.3. Purification by Recrystallization (Optional)
For higher purity, the obtained this compound can be recrystallized.
-
Dissolve the crude this compound in a minimum amount of hot purified water.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Filter the purified crystals and wash with a small amount of cold water.
-
Dry the crystals in a vacuum oven.
3.4. Analytical Methods for Quality Control
-
Purity Assay (Titration): Dissolve a precisely weighed amount of this compound (around 200 mg) in 100 mL of glacial acetic acid, warming slightly if necessary. Add crystal violet as an indicator and titrate with 0.1 N perchloric acid. Each mL of 0.1 N perchloric acid is equivalent to 10.71 mg of (C₄H₁₀N₂)₃·2C₆H₈O₇.
-
Chromatographic Purity (TLC): Prepare solutions of the sample and a reference standard in a mixture of 13.5 N ammonium hydroxide and dehydrated alcohol (3:2). Spot the solutions on a TLC plate and develop the chromatogram. The principal spot in the chromatogram of the sample solution should correspond in RF value, color, and size to that of the standard solution.
-
Identification (IR Spectroscopy): The infrared absorption spectrum of the prepared this compound should be concordant with the reference spectrum.
Visualizations
4.1. Workflow for Synthesis and Purification
Caption: Overall workflow for the synthesis and purification of this compound.
4.2. Chemical Reaction for this compound Synthesis
Caption: Chemical reaction for the formation of this compound.
References
- 1. This compound preparation process (2013) | Min Chen [scispace.com]
- 2. CN103159700A - this compound preparation process - Google Patents [patents.google.com]
- 3. This compound preparation process (2011) | 陈敏 [scispace.com]
- 4. pharmacareerinsider.com [pharmacareerinsider.com]
- 5. Piperazine - Wikipedia [en.wikipedia.org]
Application of Piperazine Citrate in Experimental Infections with Ascaris lumbricoides
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Piperazine citrate is an anthelmintic agent effective against infections caused by the roundworm Ascaris lumbricoides. Its primary mechanism of action involves the paralysis of the parasite, leading to its expulsion from the host's gastrointestinal tract. Piperazine acts as a gamma-aminobutyric acid (GABA) receptor agonist on the muscle cells of the worms.[1] This binding enhances the inhibitory effects of GABA, causing hyperpolarization of the muscle cell membrane and subsequent flaccid paralysis.[1] The paralyzed worms are unable to maintain their position in the intestines and are expelled by normal peristaltic movements.[1][2]
Experimental studies, both in vivo and in vitro, are crucial for understanding the efficacy, dose-response relationship, and potential resistance mechanisms of this compound against Ascaris lumbricoides. The following sections provide detailed protocols for experimental infections and summarize key quantitative data from relevant studies. While Ascaris lumbricoides is a human parasite, experimental studies often utilize the closely related pig roundworm, Ascaris suum, due to its biological similarities and the availability of animal models.
Data Presentation
The efficacy of piperazine and its salts has been evaluated in various host species against ascarid worms. The following tables summarize the quantitative data from these studies.
Table 1: Efficacy of Piperazine Dihydrochloride against Ascaris suum in Naturally Infected Pigs
| Dosage (oral) | Efficacy (Worm Count Reduction) | Efficacy (Egg Excretion Reduction) | Reference |
| 200 mg/kg | 99-100% | 98% (at 6 days post-treatment) | [3] |
Table 2: Efficacy of Piperazine Salts against Ascaris suum in Pigs
| Drug | Efficacy (Worm Expulsion) | Reference |
| Piperazine salts | 100% |
Table 3: Dose-Dependent Efficacy of this compound against Ascaridia galli in Chickens
| Dosage (in drinking water) | Efficacy (Mature Worms) | Efficacy (Immature Worms) | Reference |
| 64 mg/kg | 83% | 86% | |
| 100 mg/kg | 94% | 60% | |
| 200 mg/kg | 100% | 100% |
Table 4: Cure Rates of a Single Dose of this compound in Children with Ascaris lumbricoides Infection
| Infection Intensity | Cure Rate | Reference |
| Low | 53% | |
| Moderate | 31% | |
| Heavy | 36% |
Experimental Protocols
In Vivo Efficacy Study in an Ascaris Mouse Model
This protocol is adapted from established methods for experimental ascariasis in mice.
Objective: To evaluate the in vivo efficacy of this compound against the larval stages of Ascaris.
Materials:
-
Ascaris suum eggs (fertile, embryonated)
-
Male C57BL/6 mice (6-8 weeks old)
-
This compound
-
Vehicle for drug administration (e.g., sterile water or 0.5% carboxymethyl cellulose)
-
Gavage needles
-
Dissection tools
-
Microscope
Protocol:
-
Infection of Mice:
-
Orally administer 2,000-2,500 embryonated Ascaris suum eggs to each mouse using a gavage needle.
-
-
Treatment:
-
On day 5 post-infection (when larvae are migrating through the lungs), randomly assign mice to treatment and control groups.
-
Administer this compound orally to the treatment group at the desired dosage(s).
-
Administer the vehicle alone to the control group.
-
-
Evaluation of Larval Burden:
-
On day 8 post-infection, euthanize the mice.
-
Isolate the lungs and liver.
-
Mince the tissues and place them in a Baermann apparatus with warm saline to allow the larvae to migrate out.
-
After 2-4 hours, collect the fluid and count the number of larvae under a microscope.
-
-
Data Analysis:
-
Calculate the mean larval count for each group.
-
Determine the percentage reduction in larval burden in the treated groups compared to the control group.
-
In Vitro Larval Motility Assay
Objective: To assess the direct paralytic effect of this compound on Ascaris larvae.
Materials:
-
Ascaris suum third-stage larvae (L3)
-
RPMI-1640 medium
-
This compound
-
96-well microtiter plates
-
Incubator (37°C, 5% CO₂)
-
Inverted microscope
Protocol:
-
Preparation:
-
Prepare a stock solution of this compound in RPMI-1640 medium.
-
Perform serial dilutions to obtain the desired test concentrations.
-
Add approximately 50-100 L3 larvae to each well of a 96-well plate.
-
-
Treatment:
-
Add the different concentrations of this compound to the wells containing the larvae.
-
Include a negative control (medium only) and a positive control (a known paralytic agent).
-
-
Observation:
-
Incubate the plate at 37°C and 5% CO₂.
-
Observe the motility of the larvae under an inverted microscope at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Score the motility on a predefined scale (e.g., 3 = active, 2 = sluggish, 1 = immotile but alive, 0 = dead).
-
-
Data Analysis:
-
Determine the concentration of this compound that causes paralysis in 50% of the larvae (EC₅₀) at each time point.
-
Visualizations
Caption: Mechanism of action of this compound on Ascaris lumbricoides.
Caption: Experimental workflow for in vivo efficacy testing in a mouse model.
References
Methodology for Studying the Effect of Piperazine Citrate on Enterobius vermicularis
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
This document provides a comprehensive guide to the methodologies used to study the effects of piperazine citrate on Enterobius vermicularis, the human pinworm. It is intended for researchers, scientists, and professionals involved in drug development and parasitology.
Introduction
Enterobius vermicularis is a widespread intestinal nematode that causes the infection enterobiasis, particularly common in children. This compound has been a long-standing treatment for this parasitic infection. Understanding the methodologies to evaluate its efficacy and mechanism of action is crucial for both clinical use and the development of new anthelmintic agents. This compound's primary mechanism of action is to cause flaccid paralysis in the worms, leading to their expulsion from the host's gastrointestinal tract.[1][2] This is achieved by acting as a gamma-aminobutyric acid (GABA) receptor agonist, which hyperpolarizes the nematode's muscle cells and inhibits neuromuscular transmission.[1]
Key Experimental Areas
The study of this compound's effect on E. vermicularis can be broadly categorized into three main areas:
-
In Vitro Efficacy Assays: These assays are essential for determining the direct effect of the compound on the parasite's viability and motility outside of a host organism.
-
In Vivo Efficacy Studies: These studies assess the drug's effectiveness in a living host, providing data on cure rates and worm burden reduction.
-
Mechanism of Action Studies: These investigations delve into the specific molecular interactions between this compound and the nematode's neuromuscular system.
Data Presentation: Efficacy of this compound
| Parameter | Organism | Value | Study Type | Reference |
| Cure Rate | Ascaris lumbricoides (low infection) | 53% | Clinical Trial (single dose) | [3] |
| Cure Rate | Ascaris lumbricoides (moderate infection) | 31% | Clinical Trial (single dose) | [3] |
| Cure Rate | Ascaris lumbricoides (heavy infection) | 36% | Clinical Trial (single dose) | |
| LD50 (Oral) | Human | 5 g/kg | Toxicological Data |
Note: The cure rates presented are for Ascaris lumbricoides and may not be directly extrapolated to Enterobius vermicularis. Further targeted research is needed to establish precise efficacy data for this compound against pinworms.
Experimental Protocols
In Vitro Motility Assay (Adapted from other nematode studies)
This protocol is adapted from methodologies used for other nematodes and is designed to assess the paralytic effect of this compound on adult E. vermicularis worms.
Objective: To determine the concentration-dependent effect of this compound on the motility of adult E. vermicularis.
Materials:
-
Adult Enterobius vermicularis worms (collected from infected individuals post-treatment, with appropriate ethical approval)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
24-well culture plates
-
Microscope
-
Incubator (37°C)
Protocol:
-
Worm Collection and Preparation:
-
Collect adult female worms expelled after treatment.
-
Wash the worms gently in pre-warmed PBS (37°C) to remove any fecal debris.
-
Select healthy, motile worms for the assay.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in PBS.
-
Perform serial dilutions to obtain a range of test concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Assay Setup:
-
Add 1 mL of each this compound dilution to triplicate wells of a 24-well plate.
-
Include a negative control group with PBS only.
-
Carefully transfer 3-5 adult worms into each well.
-
-
Incubation and Observation:
-
Incubate the plate at 37°C.
-
Observe the motility of the worms under a microscope at regular intervals (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, 6 hours).
-
Score motility based on a predefined scale (e.g., 3 = vigorous movement, 2 = slow/sluggish movement, 1 = intermittent movement, 0 = no movement/paralysis).
-
-
Data Analysis:
-
Calculate the average motility score for each concentration at each time point.
-
Plot the percentage of paralyzed worms against the drug concentration to determine the EC50 (Effective Concentration, 50%).
-
Egg Hatch Assay (Adapted from C. elegans protocol)
This protocol is adapted from a method for Caenorhabditis elegans and can be used to assess the ovicidal activity of this compound on E. vermicularis eggs.
Objective: To determine the effect of this compound on the hatching of E. vermicularis eggs.
Materials:
-
Enterobius vermicularis eggs (collected using the cellophane tape method)
-
This compound
-
Distilled water
-
Agar plates (1.7% agar in distilled water)
-
Microscope
-
Incubator (37°C)
Protocol:
-
Egg Collection:
-
Collect eggs from the perianal region of infected individuals using the cellophane tape method.
-
Gently wash the tape with a small volume of distilled water to dislodge the eggs.
-
Concentrate the eggs by centrifugation.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in distilled water.
-
Create serial dilutions to achieve the desired test concentrations.
-
-
Assay Setup:
-
In separate microcentrifuge tubes, add a known number of eggs (e.g., 100) to each this compound dilution.
-
Include a control group with distilled water only.
-
Incubate the tubes at 37°C for a specified period (e.g., 24 hours).
-
-
Hatching Assessment:
-
After incubation, spread the contents of each tube onto separate agar plates.
-
Incubate the plates at 37°C for 24-48 hours to allow for hatching.
-
Under a microscope, count the number of hatched larvae and unhatched eggs on each plate.
-
-
Data Analysis:
-
Calculate the percentage of egg hatch inhibition for each concentration using the formula: (1 - (Hatched larvae in treatment / Hatched larvae in control)) * 100.
-
Plot the percentage of inhibition against the drug concentration to determine the IC50 (Inhibitory Concentration, 50%).
-
In Vivo Efficacy Assessment in Clinical Settings
Objective: To determine the cure rate of this compound in human patients infected with E. vermicularis.
Protocol:
-
Patient Recruitment and Diagnosis:
-
Recruit patients with suspected enterobiasis based on clinical symptoms (e.g., perianal itching).
-
Confirm the diagnosis using the cellophane tape test to identify E. vermicularis eggs. At least three consecutive morning swabs are recommended to increase sensitivity.
-
-
Treatment Administration:
-
Administer this compound according to standard dosage regimens (e.g., based on age or body weight). A common regimen is 65 mg/kg daily for 7 days.
-
Ensure patient compliance with the full course of treatment.
-
-
Follow-up and Assessment of Cure:
-
Conduct follow-up cellophane tape tests at a predetermined time after treatment completion (e.g., 1 and 2 weeks).
-
A cure is defined as the absence of E. vermicularis eggs in all follow-up samples.
-
-
Data Analysis:
-
Calculate the cure rate as the percentage of treated patients who are negative for E. vermicularis eggs post-treatment.
-
Collect and analyze data on any adverse effects reported by the patients.
-
Mandatory Visualizations
Caption: Experimental workflow for studying this compound's effect.
Caption: Signaling pathway of this compound in E. vermicularis.
References
Application Notes and Protocols: Experimental Design for Testing Piperazine Citrate Against Cryptosporidium parvum
Topic: Experimental Design for Testing Piperazine Citrate against Cryptosporidium parvum
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cryptosporidium parvum is a protozoan parasite that causes the diarrheal disease cryptosporidiosis.[1] The infection is typically self-limiting in immunocompetent individuals but can be severe and life-threatening in immunocompromised patients, such as those with AIDS.[1] Currently, nitazoxanide is the only FDA-approved drug for treating cryptosporidiosis in immunocompetent individuals, but its efficacy in the immunocompromised is limited.[2][3][4] This highlights the urgent need for novel therapeutic agents.
This compound is an anthelmintic drug effective against certain parasitic worms like roundworms and pinworms. Its mechanism of action involves agonizing the gamma-aminobutyric acid (GABA) receptors of the parasite's muscle cells, leading to hyperpolarization, flaccid paralysis, and subsequent expulsion from the host's intestine. While vertebrates also have GABA receptors, they are primarily confined to the central nervous system, and the helminth GABA receptor isoform differs, providing selectivity. The potential efficacy of this compound against a protozoan parasite like Cryptosporidium parvum, which lacks a traditional neuromuscular system, is unknown and warrants investigation.
This document outlines a detailed experimental design to evaluate the potential anti-cryptosporidial activity of this compound through a series of in vitro assays.
Overall Experimental Workflow
The proposed experimental workflow is designed to first assess the direct effect of this compound on the viability and infectivity of Cryptosporidium parvum sporozoites and its impact on parasite proliferation within a host cell line. Subsequently, the cytotoxicity of this compound on the host cells will be evaluated to determine its therapeutic window.
Experimental Protocols
Materials and Reagents
-
Cryptosporidium parvum oocysts (Iowa isolate or similar)
-
Human ileocecal adenocarcinoma cell line (HCT-8)
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Hydrochloric acid (HCl)
-
Sodium hypochlorite solution
-
Sodium taurocholate
-
Bovine bile
-
Anti-Cryptosporidium antibody (FITC conjugated)
-
DAPI (4',6-diamidino-2-phenylindole)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit
-
RNA extraction kit
-
qRT-PCR reagents and primers for C. parvum 18S rRNA and a host cell housekeeping gene (e.g., GAPDH)
Cell Culture and Parasite Preparation
Protocol 2.2.1: HCT-8 Cell Culture
-
Culture HCT-8 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days or when they reach 80-90% confluency. The human ileocecal adenocarcinoma HCT-8 cell line is commonly used for Cryptosporidium infectivity assays as it supports significant parasite infection.
-
For experiments, seed HCT-8 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to form a confluent monolayer over 24-48 hours.
Protocol 2.2.2: Cryptosporidium parvum Oocyst Sterilization and Excystation
-
Sterilize C. parvum oocysts by incubating in a 10% sodium hypochlorite solution on ice for 10 minutes.
-
Wash the oocysts three times with sterile PBS by centrifugation.
-
Induce excystation by incubating the oocysts in a solution containing 0.25% trypsin and 0.75% sodium taurocholate in DMEM at 37°C for 1 hour.
-
Count the released sporozoites using a hemocytometer to prepare the inoculum.
In Vitro Anti-cryptosporidial Activity Assay
Protocol 2.3.1: Infection of HCT-8 Cells and Drug Treatment
-
Remove the culture medium from the confluent HCT-8 cell monolayers in the 96-well plates.
-
Infect the cells by adding 1 x 10^5 freshly excysted sporozoites to each well.
-
Incubate the plates for 3 hours at 37°C to allow for parasite invasion.
-
After the incubation period, remove the inoculum and replace it with fresh culture medium containing serial dilutions of this compound (e.g., ranging from 1 µM to 1000 µM). Include a positive control (e.g., paromomycin or nitazoxanide) and a negative control (vehicle, e.g., DMSO or water).
-
Incubate the plates for 48 hours at 37°C with 5% CO2.
Protocol 2.3.2: Quantification of Parasite Proliferation by qRT-PCR
-
After the 48-hour treatment, lyse the cells in each well and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to quantify the levels of C. parvum 18S rRNA. A host cell housekeeping gene (e.g., GAPDH) should be used as an internal control to normalize for the amount of host cells.
-
The relative quantification of parasite load will be determined using the ΔΔCt method. This qRT-PCR assay is a robust method for high-throughput screening of anti-cryptosporidial drugs.
Protocol 2.3.3: Quantification of Parasite Proliferation by Immunofluorescence Microscopy
-
For microscopic analysis, perform the infection and treatment in 96-well plates containing sterile coverslips.
-
After 48 hours of treatment, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain the parasites with a FITC-conjugated anti-Cryptosporidium antibody.
-
Counterstain the host cell nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the number of parasite clusters (foci of infection) per field of view. This focus detection method can detect as little as one infectious oocyst.
Host Cell Cytotoxicity Assays
It is crucial to determine if the observed anti-cryptosporidial effect is due to direct action on the parasite or a secondary consequence of host cell toxicity.
Protocol 2.4.1: MTT Assay for Cell Viability
-
Seed HCT-8 cells in a 96-well plate and allow them to reach confluency.
-
Treat the cells with the same serial dilutions of this compound used in the efficacy assay for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Protocol 2.4.2: LDH Release Assay for Cell Membrane Integrity
-
Culture and treat HCT-8 cells with this compound as described for the MTT assay.
-
After 48 hours, collect the cell culture supernatant.
-
Measure the amount of lactate dehydrogenase (LDH) released into the supernatant using a commercial LDH cytotoxicity assay kit. LDH is released from cells when the plasma membrane is damaged.
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
Data Presentation
The quantitative data generated from these experiments will be summarized in the following tables for clear comparison and analysis.
Table 1: Anti-cryptosporidial Activity of this compound (qRT-PCR)
| Concentration (µM) | Mean C. parvum 18S rRNA (Normalized Ct Value) | Standard Deviation | % Inhibition of Parasite Growth |
| 0 (Vehicle Control) | 0 | ||
| 1 | |||
| 10 | |||
| 100 | |||
| 500 | |||
| 1000 | |||
| Positive Control |
Table 2: Anti-cryptosporidial Activity of this compound (Immunofluorescence)
| Concentration (µM) | Mean Number of Parasite Foci per Field | Standard Deviation | % Reduction in Parasite Foci |
| 0 (Vehicle Control) | 0 | ||
| 1 | |||
| 10 | |||
| 100 | |||
| 500 | |||
| 1000 | |||
| Positive Control |
Table 3: Cytotoxicity of this compound on HCT-8 Cells
| Concentration (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 0 (Vehicle Control) | 100 | 0 |
| 1 | ||
| 10 | ||
| 100 | ||
| 500 | ||
| 1000 |
Potential Signaling Pathway and Mechanism of Action
While this compound's known mechanism of action is through GABA receptor agonism in helminths, Cryptosporidium parvum lacks a nervous system and conventional GABA receptors. However, the parasite does possess a unique "intracellular but extracytoplasmic" niche within the host epithelial cell, enclosed in a parasitophorous vacuole. It is plausible that this compound could interfere with parasite survival through alternative mechanisms.
Conclusion and Future Directions
This experimental design provides a comprehensive framework for the initial in vitro evaluation of this compound as a potential therapeutic agent against Cryptosporidium parvum. The results from these studies will determine the 50% inhibitory concentration (IC50) for parasite growth and the 50% cytotoxic concentration (CC50) for the host cells, allowing for the calculation of the selectivity index (SI = CC50/IC50). A high selectivity index would suggest that this compound has specific activity against the parasite with minimal toxicity to the host cells, warranting further investigation.
Should this compound demonstrate promising in vitro activity and a favorable selectivity index, subsequent studies could explore its efficacy in more advanced in vitro models, such as 3D intestinal organoids, and eventually in in vivo animal models of cryptosporidiosis. Mechanistic studies would also be necessary to elucidate the molecular target of this compound in C. parvum.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Piperazine Citrate Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with piperazine citrate in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in aqueous solutions?
A1: this compound is generally considered to be freely soluble in water.[1][2][3] Published data indicates its solubility in water is approximately 54 g/L at 24°C.[4][5] However, its solubility can be significantly influenced by the pH, temperature, and composition of the aqueous buffer.
Q2: How does pH affect the solubility of this compound?
A2: The pH of the buffer is a critical factor governing this compound solubility. Piperazine is a weak base with two pKa values (pKa1 = 5.35, pKa2 = 9.73). In more acidic conditions (lower pH), the piperazine molecule becomes protonated (ionized). This charged form is more polar and therefore exhibits higher solubility in aqueous solutions. Conversely, as the pH increases, the equilibrium shifts towards the less protonated, and likely less soluble, form. A 5% (w/v) solution of this compound in water typically has a pH in the range of 5.0 to 6.0.
Q3: My this compound precipitates out of a phosphate buffer. What is the likely cause?
A3: Precipitation in a phosphate buffer system may be due to a specific interaction between the piperazine molecule and phosphate ions, potentially forming a less soluble salt complex. This is a common issue with amine-containing compounds in phosphate buffers. If you observe precipitation, it is advisable to switch to an alternative buffer system, such as a citrate or acetate buffer, to see if the issue resolves.
Q4: Can temperature be adjusted to improve this compound solubility?
A4: Yes, for many compounds, including piperazine, solubility in aqueous solutions tends to increase with temperature. If you are encountering solubility issues at room temperature or below, gentle warming of the buffer during dissolution may help. However, it is crucial to consider the thermal stability of this compound and any other components in your formulation. Always verify that heating does not cause degradation.
Q5: Are there any additives that can enhance the solubility of this compound in buffers?
A5: Yes, co-solvents can be used to increase the solubility of this compound. Pharmaceutical preparations, such as elixirs, often include ethanol and glycerin to enhance its solubility and stabilize the formulation. If compatible with your experimental design, the addition of a small percentage of a co-solvent like ethanol could be an effective strategy.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation of this compound solutions in aqueous buffers.
Issue 1: this compound fails to dissolve completely in the buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect pH | The buffer pH may be too high (alkaline) for optimal solubility. As a basic compound, this compound is more soluble at a lower pH. | Lower the pH of your buffer. Test a range of more acidic pH values (e.g., pH 4.0, 5.0, 6.0) to identify an optimal condition for dissolution. |
| Low Kinetic Solubility | The concentration of this compound you are trying to achieve exceeds its solubility limit under the current conditions. | Reduce the target concentration of this compound in the buffer. |
| "DMSO Shock" | If dissolving from a concentrated DMSO stock, the rapid solvent change can cause the compound to precipitate. | Decrease the percentage of DMSO in the final solution (aim for <1% v/v). Add the DMSO stock to the buffer slowly while the buffer is being vigorously vortexed or stirred. |
Issue 2: this compound dissolves initially but precipitates over time.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Thermodynamic Insolubility | The initial solution was supersaturated, and the compound is slowly precipitating to reach its more stable, lower thermodynamic solubility. | Determine the thermodynamic solubility by preparing a slurry of the compound in the buffer and agitating it for an extended period (e.g., 24 hours). After this incubation, filter or centrifuge the sample and measure the concentration of the dissolved compound in the supernatant. |
| Buffer Component Interaction | The this compound may be interacting with salts in the buffer (e.g., phosphates) to form a less soluble salt over time. | Try a different buffer system. For example, if you are using a phosphate buffer, switch to a citrate or acetate buffer to see if precipitation is avoided. |
| Compound Instability | The this compound may be degrading in the buffer, and the resulting degradant is less soluble. | Assess the chemical stability of the compound under your experimental conditions using a time-course study analyzed by a suitable analytical method like HPLC or LC-MS. |
Quantitative Solubility Data
While precise solubility values are highly dependent on the specific buffer composition, concentration, and temperature, the following tables can be used as a template to record your own experimental findings and compare conditions.
Table 1: Solubility of this compound (mg/mL) vs. pH in Common Buffers at 25°C
| pH | Acetate Buffer (50 mM) | Phosphate Buffer (50 mM) | TRIS Buffer (50 mM) |
| 4.0 | N/A | N/A | |
| 5.0 | N/A | ||
| 6.0 | |||
| 7.0 | N/A | ||
| 7.4 | N/A | ||
| 8.0 | N/A |
Table 2: Solubility of this compound (mg/mL) vs. Temperature in 50 mM Citrate Buffer (pH 5.0)
| Temperature | Solubility (mg/mL) |
| 4°C | |
| 25°C (Room Temp) | |
| 37°C |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility of this compound by UV-Vis Spectrophotometry
This protocol provides a method for determining the kinetic solubility of this compound in a buffer of choice.
-
Preparation of a Standard Curve:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a series of standards by serially diluting the stock solution in DMSO.
-
Add a small, fixed volume (e.g., 2 µL) of each standard and a DMSO blank to the wells of a 96-well UV-transparent plate.
-
Add a larger volume (e.g., 198 µL) of the desired aqueous buffer to each well. Ensure the final DMSO concentration is consistent and low (e.g., 1%).
-
Measure the absorbance at the λmax for this compound.
-
Plot absorbance versus concentration to generate a standard curve.
-
-
Assay Plate Preparation:
-
Add 2 µL of the 10 mM this compound stock solution in DMSO to multiple wells of a 96-well filter plate.
-
Add 198 µL of the desired aqueous buffer to each well. This gives a nominal final concentration of 100 µM.
-
-
Incubation and Filtration:
-
Seal the plate and shake for a predetermined time (e.g., 2 hours) at a controlled temperature.
-
Place the filter plate on top of a clean 96-well UV-transparent plate.
-
Centrifuge to filter the supernatant into the UV plate, leaving any undissolved precipitate behind.
-
-
Measurement and Calculation:
-
Read the absorbance of the filtered supernatant at the λmax.
-
Use the standard curve to calculate the concentration of the dissolved this compound in the supernatant. This value represents the kinetic solubility.
-
Protocol 2: pH-Dependent Solubility Profile of this compound
This protocol outlines the steps to determine how the solubility of this compound changes with the pH of the buffer.
-
Buffer Preparation:
-
Prepare a series of buffers covering the desired pH range (e.g., 50 mM citrate for pH 4-6, 50 mM phosphate for pH 6-8).
-
Verify the final pH of each buffer using a calibrated pH meter.
-
-
Solubility Determination:
-
For each pH-adjusted buffer, follow the steps outlined in Protocol 1 (Determination of Kinetic Solubility).
-
-
Data Analysis:
-
Calculate the kinetic solubility at each pH value.
-
Plot the solubility (in mg/mL or µM) as a function of pH. This will generate a pH-solubility profile and help identify the optimal pH range for your experiments.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: pH effect on piperazine solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative determination of this compound in this compound syrup USP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Technical Support Center: Optimizing Piperazine Citrate Dosage for In Vivo Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of piperazine citrate in in vivo animal studies. The information is presented in a question-and-answer format to directly address potential issues and facilitate experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an anthelmintic agent that primarily targets the neuromuscular system of parasitic worms.[1][2][3] It acts as a gamma-aminobutyric acid (GABA) receptor agonist in nematodes.[1][3] This binding enhances the inhibitory effects of GABA, leading to hyperpolarization of the muscle cell membrane and subsequent flaccid paralysis of the worm. The paralyzed parasites are then unable to maintain their position in the host's gastrointestinal tract and are expelled through normal peristalsis.
Q2: What are the main applications of this compound in animal studies?
A2: this compound is primarily used in veterinary medicine and animal studies for the treatment of infections caused by ascarids (roundworms) and other nematodes. It is effective against parasites such as Ascaris lumbricoides and Enterobius vermicularis (pinworms).
Q3: How is this compound typically administered in animal studies?
A3: The route of administration depends on the animal model and experimental design. Common methods include oral gavage for precise dosing in rodents, and in-water or in-feed medication for larger animals like poultry and swine.
Q4: What are the pharmacokinetic properties of this compound?
A4: Piperazine is rapidly absorbed from the gastrointestinal tract. Peak plasma concentrations are generally reached within 1 to 3 hours. It is partly metabolized in the liver and excreted primarily through the urine, with excretion being largely complete within 24 hours.
Q5: Is this compound considered safe for use in animals?
A5: Piperazine has a wide margin of safety in most animal species. However, adverse effects can occur, particularly with overdoses or in animals with pre-existing liver or kidney conditions.
Troubleshooting Guides
Problem 1: Inconsistent or lack of anthelmintic efficacy in the study.
-
Question: Why am I not observing the expected reduction in parasite load after administering this compound? Answer: Several factors could contribute to a lack of efficacy.
-
Incorrect Dosage: Ensure the dosage is appropriate for the species, age, and weight of the animal. Underdosing is a common cause of treatment failure. Refer to the dosage tables for guidance.
-
Drug Resistance: Although not as common as with other anthelmintics, parasite resistance to piperazine can occur.
-
Improper Administration: For in-water or in-feed medication, ensure that the animals are consuming the medicated source adequately. Palatability issues or altered feeding/drinking behavior can lead to underdosing. With oral gavage, improper technique can result in the compound not reaching the stomach.
-
Drug Stability: If preparing solutions, ensure the stability of this compound in the chosen vehicle and storage conditions.
-
Problem 2: Animals are showing adverse effects after administration.
-
Question: What are the common signs of this compound toxicity and what should I do? Answer: Common signs of toxicity, which are often associated with overdose, include nausea, vomiting, diarrhea, and neurological signs such as muscle tremors, ataxia (staggering gait), and lethargy. In severe cases, especially in young or debilitated animals, neurotoxicity can be more pronounced.
-
Immediate Action: If you observe any of these signs, discontinue treatment immediately. Provide supportive care, ensuring the animal has access to fresh water and food.
-
Veterinary Consultation: It is crucial to consult with a veterinarian for appropriate symptomatic treatment. There is no specific antidote for piperazine toxicity.
-
Dosage Re-evaluation: Carefully review your dosing calculations and administration procedures to prevent future occurrences. Ensure accurate body weights are used for each animal.
-
Problem 3: Difficulty in formulating this compound for oral administration.
-
Question: How can I prepare a stable and palatable oral solution of this compound? Answer: this compound is soluble in water. For preparing an oral elixir, it can be dissolved in purified water. To improve palatability, especially for voluntary intake, sweeteners like sucrose or sorbitol, and flavoring agents can be added. For laboratory settings, a simple aqueous solution is often sufficient for administration via oral gavage.
Data Presentation
Dosage and Administration
| Animal Model | Recommended Dosage | Administration Route | Frequency | Reference(s) |
| Rodents (Rats/Mice) | 30 - 150 mg/kg | Oral Gavage | Single dose or repeated as per study design | , |
| Dogs & Cats | 50 - 110 mg/kg (25-50 mg/lb) | Oral (tablets, liquid) | Single dose, may be repeated in 21 days | |
| 200 mg/kg | Oral (tablets) | Single dose, with specific schedules for puppies/kittens | ||
| Poultry | 1g per 1 litre of drinking water | In-water | For 2 days | |
| Varies by age (e.g., 40mL of 450g/L solution in 2L water for <7 weeks) | In-water or Wet Mash | Single treatment, repeat after 6 weeks | ||
| Swine | 2-3 g per 10 kg body weight | In-water | Single dose | |
| 4mL of 450g/L solution per 5kg body weight | In-water or In-feed | Single treatment, repeat at 1-2 month intervals | ||
| Cattle & Horses | 2-3 g per 10 kg body weight | In-water | Single dose |
Pharmacokinetic Parameters
| Parameter | Value | Animal Model | Reference(s) |
| Absorption | Rapidly absorbed from the GI tract | Dogs, Cats | |
| Time to Peak Plasma Concentration (Tmax) | 1 - 8 hours for maximal excretion rate | Dogs, Cats | |
| Metabolism | Partially metabolized in the liver | General | |
| Excretion | Primarily in urine; practically complete within 24 hours | Dogs, Cats |
Toxicology Data
| Species | LD50 (Oral) | Observed Adverse Effects | Reference(s) |
| Human | 5 g/kg | Muscle fatigue, seizures, difficulty breathing | |
| Dogs & Cats | Not specified | Diarrhea, vomiting, staggering gait, neurological effects with overdose | , |
| Rats | Not specified | At high doses (100 mg/kg IV), can cause severe heart block and death. Sub-chronic oral administration of up to 100 mg/kg showed dose-dependent increases in liver enzymes. | , |
| Calves | Not specified | Overdose can lead to neurological (muscle tremors, incoordination) and gastrointestinal symptoms. |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
Objective: To administer a precise oral dose of this compound to mice.
Materials:
-
This compound
-
Vehicle (e.g., purified water)
-
Appropriate gauge feeding tube (e.g., 20-22 gauge for adult mice) with a rounded tip
-
Syringe (1 mL)
-
Animal scale
Procedure:
-
Animal Preparation: Weigh each mouse accurately to calculate the correct dose volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
-
Dose Preparation: Prepare a solution of this compound in the chosen vehicle at a concentration that allows for the desired dose to be administered in the appropriate volume.
-
Restraint: Gently restrain the mouse by scruffing the back of the neck to immobilize the head.
-
Tube Measurement: Measure the feeding tube from the tip of the mouse's nose to the last rib to estimate the distance to the stomach. Mark this length on the tube.
-
Administration:
-
With the mouse in an upright position, insert the feeding tube into the mouth, slightly to one side to avoid the incisors.
-
Gently advance the tube along the roof of the mouth towards the esophagus. The mouse should swallow the tube. Do not force the tube. If resistance is met, withdraw and try again.
-
Once the tube is inserted to the pre-measured mark, slowly administer the solution from the syringe.
-
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.
Protocol 2: In-Water Medication for Poultry
Objective: To administer this compound to a flock of chickens through their drinking water.
Materials:
-
This compound powder
-
Water proportioner or large water container
-
Clean drinking equipment
Procedure:
-
Water Withdrawal: The night before treatment, withdraw the regular water supply to ensure the birds are thirsty and will readily consume the medicated water.
-
Dosage Calculation: Calculate the total amount of this compound needed based on the number of birds and their age/weight, and the recommended dosage (e.g., 1g per 1 litre of water).
-
Solution Preparation: Prepare a stock solution if using a proportioner, or mix the calculated amount of this compound directly into the total volume of water the birds are expected to drink in a 4-8 hour period.
-
Administration: In the morning, provide the medicated water as the sole source of drinking water.
-
Monitoring Consumption: Observe the birds to ensure they are drinking the medicated water.
-
Return to Regular Water: Once the medicated water is consumed, or after the recommended treatment period (e.g., 8 hours), replace it with fresh, unmedicated water.
-
Pen Sanitation: To prevent re-infestation, clean all pens and equipment after treatment.
Protocol 3: In-Feed Medication for Swine
Objective: To administer this compound to a group of pigs through their feed.
Materials:
-
This compound powder
-
Standard feed
-
Feed mixer
Procedure:
-
Feed Withdrawal: Withhold feed from the pigs the night before treatment to ensure they are hungry and will readily consume the medicated feed.
-
Dosage Calculation: Calculate the total amount of this compound required based on the total body weight of the pigs to be treated.
-
Feed Mixing: Thoroughly mix the calculated amount of this compound into a portion of the daily feed ration. Ensure even distribution of the medication throughout the feed to provide a uniform dose to all animals. For example, 400g of powder can be mixed into 70 kg of feed.
-
Administration: Provide the medicated feed as the sole ration until it is completely consumed.
-
Monitoring: Ensure all pigs have access to the medicated feed and are consuming it.
-
Return to Regular Feed: Once the medicated feed is consumed, regular feeding can be resumed.
Mandatory Visualizations
Caption: Mechanism of action of this compound on nematode parasites.
Caption: A typical experimental workflow for an in vivo anthelmintic study.
Caption: Decision tree for troubleshooting lack of efficacy in this compound studies.
References
Technical Support Center: Addressing Piperazine Citrate Resistance in Helminth Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to piperazine citrate resistance in helminth research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound's primary mode of action is to paralyze parasitic worms, particularly nematodes.[1] It functions as a gamma-aminobutyric acid (GABA) receptor agonist in the worm's neuromuscular system.[1][2] By mimicking GABA, an inhibitory neurotransmitter, piperazine enhances the influx of chloride ions into the muscle cells. This leads to hyperpolarization of the muscle cell membrane, resulting in muscle relaxation and flaccid paralysis of the worm.[1][2] The paralyzed worms are unable to maintain their position in the host's intestinal tract and are consequently expelled by the natural peristaltic movements.
Q2: Is this compound still considered a first-line anthelmintic?
While historically significant, piperazine is now often considered a second-line or alternative treatment. Newer broad-spectrum anthelmintics, such as benzimidazoles (e.g., albendazole, mebendazole) and macrocyclic lactones (e.g., ivermectin), are more commonly used due to their wider range of activity and, in many cases, higher efficacy. However, piperazine is still used in specific situations, particularly in poultry and swine, and as an over-the-counter treatment for ascariasis (roundworms) in some regions.
Q3: What are the known or suspected mechanisms of this compound resistance in helminths?
While the precise molecular mechanisms of piperazine resistance are not as well-defined as for other anthelmintics like benzimidazoles, the primary suspected mechanisms involve alterations in the drug's target site and increased drug efflux:
-
Alterations in GABA Receptors: Since piperazine is a GABA agonist, changes in the structure or number of GABA receptors in the nematode's muscle cells could reduce the drug's binding affinity and efficacy. This is a common resistance mechanism for drugs targeting neurotransmitter receptors. While specific mutations in helminth GABA receptors conferring piperazine resistance are not yet definitively identified, nematode GABA receptors are known to be pharmacologically distinct from their vertebrate counterparts, offering a target for selective toxicity.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoproteins (P-gps), is a known mechanism of multidrug resistance in nematodes. These transporters can actively pump anthelmintics out of the parasite's cells, preventing the drug from reaching its target at a sufficient concentration. While more studied in the context of ivermectin and other macrocyclic lactones, it is plausible that this mechanism also contributes to piperazine resistance.
Q4: Are there strategies to overcome or mitigate this compound resistance?
Yes, several strategies can be employed to manage and potentially overcome piperazine resistance:
-
Combination Therapy: Using piperazine in combination with an anthelmintic from a different class and with a different mechanism of action can be effective. For example, a combination of piperazine and levamisole has shown higher efficacy than either drug alone in controlling gastrointestinal nematodes in guinea fowl. The rationale is that worms resistant to one drug may still be susceptible to the other.
-
Formulation Enhancement: The bioavailability and efficacy of piperazine can be influenced by its formulation. For instance, stabilizing this compound with Aluminium-Magnesium Silicate has been shown to enhance its efficacy, allowing for a reduction in the required dose to achieve a significant reduction in egg per gram (EPG) counts.
-
Proper Dosing and Management: Underdosing is a significant factor in the development of anthelmintic resistance. Ensuring accurate dosage based on body weight is crucial. Additionally, implementing pasture management strategies and the concept of "refugia" (leaving a portion of the animal population untreated to maintain a pool of susceptible parasites) can help delay the development of resistance.
Troubleshooting Guide
Problem: Observed ineffectiveness of this compound treatment in an in vivo study (e.g., no reduction in fecal egg count).
| Possible Cause | Troubleshooting Step |
| Anthelmintic Resistance | Perform an in vitro assay, such as the Larval Migration Inhibition Assay (LMIA), to confirm resistance in the parasite population. If resistance is confirmed, consider using an alternative anthelmintic class or a combination therapy. |
| Incorrect Dosage | Verify the dosage calculation and administration method. Underdosing can lead to treatment failure and contributes to the development of resistance. |
| Drug Formulation/Stability | Ensure the this compound product is within its expiration date and has been stored correctly. Consider using a formulation known to have good bioavailability. |
| Heavy Worm Burden | In cases of extremely heavy ascarid infections, particularly in foals, the mass expulsion of paralyzed worms can lead to intestinal blockage and rupture. In such cases, a benzimidazole, which causes a slower kill, might be a safer initial option. |
| Presence of Immature/Larval Stages | Piperazine is most effective against mature, adult worms and has limited efficacy against migrating larval stages. A repeat treatment in 2-4 weeks may be necessary to target worms that were immature at the time of the initial dose. |
Problem: High variability in results during in vitro piperazine susceptibility assays.
| Possible Cause | Troubleshooting Step |
| Inconsistent Larval/Egg Viability | Ensure that the helminth eggs or larvae used in the assay are of consistent age and viability. Standardize the preparation and handling of the parasites. |
| Assay Protocol Variations | Strictly adhere to a standardized protocol for the chosen in vitro assay (e.g., LMIA, EHA). Ensure consistent incubation times, temperatures, and drug concentrations. |
| Solvent Effects | If using a solvent like DMSO to dissolve piperazine for the assay, ensure the final concentration of the solvent is low and consistent across all wells, including controls, as it can affect larval motility. |
| Mixed Helminth Species | Ensure that the parasite population being tested is a single species, as susceptibility to piperazine can vary between different helminth species. |
Quantitative Data Summary
The following tables summarize the efficacy of this compound against various helminth species as reported in the literature. EC50 (Effective Concentration 50%) and EPG (Eggs Per Gram) reduction are common metrics for assessing anthelmintic efficacy.
Table 1: In Vitro Efficacy of Piperazine (EC50 Values)
| Helminth Species | Assay Type | EC50 (mM) | Reference |
| Pratylenchus penetrans | Motility Assay | 12.3 | |
| Meloidogyne incognita | Motility Assay | 13.4 | |
| Heterodera glycines | Motility Assay | 14.4 | |
| Aphelenchus avenae | Motility Assay | > High Concentration |
Table 2: In Vivo Efficacy of Piperazine (Fecal Egg Count Reduction)
| Host Species | Helminth Species | Piperazine Dose | Efficacy (% EPG Reduction) | Reference |
| Pigs | Ascaris suum & Oesophagostomum spp. | 200 mg/kg | 98-100% | |
| Mice | Heligmosomoides bakeri | 110 mg/kg | 83% | |
| Mice | Heligmosomoides bakeri (with AMS) | 82.5 mg/kg | 97% | |
| Guinea Fowl | Gastrointestinal Nematodes | 100g/100L water | 35.75% | |
| Guinea Fowl | Gastrointestinal Nematodes (with Levamisole) | - | 87.50% | |
| Chickens | Ascaridia galli (mature) | 200 mg/kg | 100% | |
| Chickens | Ascaridia galli (immature) | 200 mg/kg | 100% |
Experimental Protocols
Larval Migration Inhibition Assay (LMIA)
This assay assesses the ability of a compound to inhibit the motility of third-stage (L3) larvae, preventing them from migrating through a fine mesh.
Materials:
-
Third-stage (L3) larvae of the helminth species of interest.
-
96-well plates.
-
Sieves with a 20-25 µm nylon mesh.
-
This compound stock solution.
-
Appropriate culture medium or sterile water.
-
Incubator set at the optimal temperature for the parasite species (e.g., 37°C).
Procedure:
-
Larvae Preparation: Harvest and wash L3 larvae from fecal cultures. Quantify the larval concentration.
-
Assay Setup: Place a sieve in each well of the 96-well plate. Add approximately 100-200 L3 larvae into each sieve.
-
Drug Application: Prepare serial dilutions of this compound in the culture medium. Add the different drug concentrations to the wells. Include a positive control (e.g., a known effective anthelmintic) and a negative control (solvent only).
-
Incubation: Incubate the plates at the appropriate temperature for 24 hours.
-
Data Collection: After incubation, count the number of larvae that have successfully migrated through the mesh into the bottom of the well.
-
Analysis: Calculate the percentage of inhibition for each concentration relative to the negative control. Determine the EC50 value by plotting the inhibition percentage against the drug concentration.
Egg Hatch Assay (EHA)
This assay is primarily used for detecting resistance to benzimidazole anthelmintics but can be adapted to assess the ovicidal or embryonation-inhibiting effects of other compounds. Note that piperazine is not primarily ovicidal.
Materials:
-
Freshly recovered helminth eggs.
-
24- or 96-well plates.
-
This compound stock solution.
-
Appropriate culture medium or sterile water.
-
Incubator.
Procedure:
-
Egg Preparation: Isolate and purify helminth eggs from fresh fecal samples.
-
Assay Setup: Add a standardized number of eggs to each well of the plate.
-
Drug Application: Add serial dilutions of this compound to the wells. Include appropriate controls.
-
Incubation: Incubate the plates at an optimal temperature for egg development and hatching (e.g., 27°C) for 48-72 hours.
-
Data Collection: Count the number of hatched larvae and unhatched eggs in each well.
-
Analysis: Calculate the percentage of eggs that failed to hatch for each drug concentration compared to the control. Determine the ED50 (effective dose to prevent 50% of eggs from hatching).
Visualizations
Caption: Piperazine action and resistance pathways.
Caption: Logic flow for troubleshooting piperazine inefficacy.
Caption: Workflow for the Larval Migration Inhibition Assay.
References
Technical Support Center: Piperazine Citrate Administration in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing piperazine citrate in animal models. The information aims to help minimize potential side effects and ensure experimental integrity.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during this compound administration in animal experiments.
Issue: Animal exhibits signs of neurotoxicity (e.g., tremors, ataxia, seizures) after this compound administration.
-
Question: What is the likely cause of neurotoxicity, and how can it be mitigated?
-
Answer: Neurotoxicity is a known side effect of this compound, often associated with high doses.[1] Piperazine acts as a GABA (gamma-aminobutyric acid) receptor agonist, and excessive stimulation of these receptors can lead to the observed neurological signs.[2]
-
Immediate Action: If an animal displays severe neurotoxic signs, the priority is symptomatic treatment. Diazepam, a GABAergic modulator, has been used to control central nervous system and neuromuscular symptoms like myoclonic jerks and muscle fasciculations in cases of overdose.[2]
-
Preventative Measures:
-
Accurate Dosing: Ensure the dose is accurately calculated based on the animal's body weight. Overdosing is a primary cause of adverse effects.[3]
-
Dose Reduction: If neurotoxicity is observed at a certain dose, consider a dose-reduction study to find the minimal effective dose with an acceptable safety margin.
-
Avoid Co-administration with Chlorpromazine: Concurrent use of piperazine and chlorpromazine may increase the risk of seizures.[4]
-
-
Issue: Gastrointestinal upset (e.g., nausea, vomiting, diarrhea) is observed in treated animals.
-
Question: How can we minimize gastrointestinal side effects?
-
Answer: Gastrointestinal disturbances are among the most common side effects of this compound.
-
Recommendations:
-
Administration with Food: Administering this compound with food may help reduce nausea and vomiting.
-
Dietary Fiber Modification: Increasing the fiber content in the animals' diet may improve the efficacy of piperazine, potentially allowing for a lower, better-tolerated dose. A high-fiber diet has been shown to enhance the anthelmintic activity of piperazine in pigs.
-
Hydration: Ensure animals have free access to water to prevent dehydration, especially if diarrhea occurs.
-
-
Issue: Elevated liver enzymes (hepatotoxicity) are a concern in our study.
-
Question: What is the evidence for piperazine-induced hepatotoxicity, and are there ways to monitor and potentially mitigate it?
-
Answer: Sub-chronic administration of this compound has been shown to cause dose-dependent increases in liver enzymes such as aspartate transaminase (AST) and alkaline phosphatase (ALP) in rats, indicating potential hepatotoxicity.
-
Monitoring:
-
Regularly monitor liver function by collecting blood samples and analyzing serum levels of key liver enzymes (e.g., ALT, AST, ALP) and bilirubin.
-
-
Potential Mitigation Strategies (requiring further investigation):
-
Co-administration of Hepatoprotective Agents: While not specifically studied with piperazine, the use of hepatoprotective agents is a common strategy to mitigate drug-induced liver injury. Further research would be needed to identify a suitable agent that does not interfere with the primary experimental outcomes.
-
Antioxidant Supplementation: Drug-induced hepatotoxicity can be associated with oxidative stress. Co-administration of antioxidants could be explored as a potential strategy to reduce liver damage.
-
-
Issue: We are concerned about the potential for drug interactions.
-
Question: What are the known drug interactions with this compound?
-
Answer:
-
Chlorpromazine: Co-administration may lead to an increased risk of seizures.
-
Pyrantel: It is not recommended to use piperazine with pyrantel due to their antagonistic modes of action.
-
Quantitative Data Summary
The following tables summarize quantitative data from studies on the side effects and efficacy of this compound in animal models.
Table 1: Effect of Sub-Chronic this compound Administration on Serum Liver Enzyme Levels in Rats
| Dosage Group (mg/kg/day) | Aspartate Transaminase (AST) (i.μ L-1) | Alkaline Phosphatase (ALP) (i.μ L-1) |
| Control | 12.8 ± 1.32 | 49.6 ± 10.36 |
| 30 | 22.8 ± 1.43 | 96.2 ± 0.49 |
| 60 | 27.6 ± 1.08 | 132.8 ± 12.06 |
| 100 | 38.4 ± 3.75 | 314.8 ± 38.46 |
Table 2: Influence of Dietary Fiber on the Efficacy of Piperazine Dihydrochloride Against Nodular Worms in Pigs
| Treatment Group | Piperazine Dose (mg/kg) | Diet | Mean Worm Count Reduction (%) |
| 1 | 200 | Low-Fiber | 89.8 |
| 3 | 200 | High-Fiber | 99.4 |
| 4 | 100 | High-Fiber | 90.9 |
Experimental Protocols
Protocol 1: Evaluation of Dietary Fiber on Piperazine Efficacy in Pigs
-
Objective: To determine the effect of a high-fiber versus a low-fiber diet on the anthelmintic efficacy of piperazine.
-
Animal Model: Pigs infected with infective larvae of Oesophagostomum dentatum and Oesophagostomum quadrispinulatum.
-
Methodology:
-
Infection: Pigs are experimentally infected with a known number of infective larvae.
-
Dietary Acclimation: Post-infection, animals are allocated to different dietary groups and acclimated to either a low-fiber (e.g., 70% barley flour, 30% protein concentrate) or a high-fiber (e.g., 55% barley flour, 21% oat-husk meal, 24% protein concentrate) diet for a specified period (e.g., 19 days).
-
Treatment: On a designated day post-infection, pigs are orally administered piperazine dihydrochloride at different dosages (e.g., 100 mg/kg and 200 mg/kg). Control groups for each diet receive no treatment.
-
Worm Burden Assessment: After a set period post-treatment (e.g., 8 days), the pigs are euthanized. The worms in the caecum and large intestine are recovered and counted.
-
Data Analysis: The mean worm count reduction is calculated for each treatment group relative to its respective control group.
-
Visualizations
Caption: Experimental workflow for evaluating interventions to minimize this compound side effects.
Caption: Simplified signaling pathway of this compound's action and potential for neurotoxicity.
References
- 1. Allosteric modulation of nicotinic and GABAA receptor subtypes differentially modify autism-like behaviors in the BTBR mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 3. Charts and Tables - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: C-H Functionalization of Piperazine Scaffolds
Welcome to the technical support center for challenges in the C-H functionalization of piperazine scaffolds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of these reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the C-H functionalization of piperazine-containing molecules.
1. Why is my C-H functionalization reaction on a piperazine scaffold failing, while the same conditions work for piperidine or pyrrolidine?
This is a common challenge and the primary reason lies in the unique electronic properties of the piperazine ring. Unlike piperidine or pyrrolidine, piperazine possesses two Lewis-basic nitrogen atoms.[1][2][3][4][5] These nitrogen centers can act as catalyst poisons by coordinating to the metal catalyst and deactivating it. This chelation can prevent the catalyst from participating in the desired C-H activation step. Furthermore, the second nitrogen atom can lead to undesired side reactions or diminish the reactivity of the α-C-H bonds.
Troubleshooting Steps:
-
Protecting Groups: Consider using an electron-withdrawing protecting group (e.g., Boc, tosyl) on one or both nitrogen atoms. This attenuates the Lewis basicity of the nitrogens, reducing their ability to deactivate the catalyst.
-
Catalyst Choice: Explore catalyst systems known to be more tolerant to Lewis bases. For instance, some photoredox catalysis methods have shown success with N-alkyl piperazines without the need for protecting groups.
-
Ligand Modification: In transition-metal catalysis, the choice of ligand is crucial. A bulkier or more electron-donating ligand might prevent catalyst inhibition by the piperazine nitrogens.
2. How can I control the regioselectivity of C-H functionalization on an unsymmetrically substituted piperazine?
Achieving high regioselectivity is a significant hurdle due to the presence of multiple, electronically similar C-H bonds. The key is to introduce a directing element that favors the activation of one specific C-H bond over others.
Strategies for Controlling Regioselectivity:
-
Directing Groups: The most common strategy is to install a directing group on one of the piperazine nitrogens. This group coordinates to the metal catalyst and positions it in close proximity to a specific C-H bond, favoring its activation. A variety of directing groups have been developed for different transition metals.
-
Steric Hindrance: The steric environment around the C-H bonds can influence selectivity. Bulky substituents on the piperazine ring or the substrate can block access to certain C-H bonds, directing the functionalization to less hindered positions.
-
Electronic Effects: The electronic nature of the substituents on the piperazine ring can also play a role. Electron-withdrawing or -donating groups can influence the acidity and reactivity of the adjacent C-H bonds.
3. My reaction is producing a complex mixture of byproducts, including dehydrogenated piperazine. How can I minimize these side reactions?
The formation of unsaturated byproducts through dehydrogenation is a common side reaction, especially in transition-metal-catalyzed C-H functionalization of piperazines. This is often due to β-hydride elimination from a metal-hydride intermediate.
Troubleshooting Undesired Side Reactions:
-
Reaction Conditions: Carefully optimize the reaction temperature and time. Lowering the temperature may suppress the dehydrogenation pathway.
-
Oxidant: In oxidative C-H functionalization reactions, the choice and stoichiometry of the oxidant are critical. An inappropriate oxidant can promote undesired side reactions.
-
Catalyst System: Some catalytic systems are more prone to causing dehydrogenation. Exploring alternative catalysts or ligands may be necessary. For example, photoredox catalysis often proceeds through radical intermediates, which can avoid the side reactions associated with organometallic pathways.
4. I am attempting a late-stage C-H functionalization on a complex molecule containing a piperazine moiety, but the reaction is not proceeding. What are the likely causes?
Late-stage functionalization presents unique challenges due to the presence of multiple functional groups in the substrate.
Potential Issues in Late-Stage Functionalization:
-
Functional Group Incompatibility: The reaction conditions may not be compatible with other functional groups in your molecule, leading to decomposition or undesired side reactions.
-
Catalyst Inhibition: Besides the piperazine nitrogens, other functional groups in the molecule (e.g., pyridines, imidazoles, carboxylic acids) can also coordinate to and inhibit the catalyst.
-
Steric Hindrance: The complex three-dimensional structure of the molecule may prevent the catalyst from accessing the target C-H bonds.
Approaches for Successful Late-Stage Functionalization:
-
Mild Reaction Conditions: Employ methods that operate under mild conditions to enhance functional group tolerance. Photocatalysis and some enzymatic approaches are well-suited for this purpose.
-
Robust Catalyst Systems: Select a catalyst that is known to be robust and tolerant to a wide range of functional groups.
-
Protecting Group Strategies: Temporarily protecting sensitive functional groups may be necessary to prevent them from interfering with the reaction.
Experimental Protocols
Example Protocol: Photocatalytic α-C–H Arylation of N-Arylpiperazines
This protocol is a representative example based on methodologies described in the literature for the photoredox-catalyzed C-H functionalization of piperazines.
Materials:
-
N-Arylpiperazine substrate (1.0 equiv)
-
Aryl halide coupling partner (1.5 equiv)
-
Photocatalyst (e.g., Ir(ppy)3, 1-5 mol%)
-
Base (e.g., K2CO3, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or DMSO)
-
Schlenk flask or reaction vial
-
Blue LED light source
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the N-arylpiperazine, aryl halide, photocatalyst, and base.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at room temperature and irradiate with a blue LED light source.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Value | Notes |
| Substrate Concentration | 0.05 - 0.2 M | Higher concentrations may lead to side reactions. |
| Catalyst Loading | 1 - 5 mol% | Higher loading may be required for less reactive substrates. |
| Light Source | Blue LED (450-470 nm) | Ensure consistent and even irradiation of the reaction mixture. |
| Reaction Temperature | Room Temperature | Exothermic reactions may require cooling. |
| Solvent | Anhydrous and degassed | Oxygen can quench the excited state of the photocatalyst. |
Visualizations
The following diagrams illustrate key concepts and workflows in the C-H functionalization of piperazine scaffolds.
Caption: Key challenges in piperazine C-H functionalization and corresponding solutions.
Caption: General experimental workflow for photoredox-catalyzed piperazine C-H functionalization.
Caption: Conceptual diagram of a directing group (DG) strategy for regioselective C-H functionalization.
References
Technical Support Center: Managing Impurities in Commercial Piperazine Citrate Preparations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, quantifying, and mitigating the impact of impurities in commercial piperazine citrate preparations.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: The most commonly cited impurities in pharmacopoeial standards (BP/EP/USP/IP) for this compound are ethylenediamine and triethylenediamine.[1] Other potential impurities can arise from the synthesis process, including unreacted starting materials, by-products, and intermediates.[2][3] Degradation products formed during storage or handling can also be present.[3][4]
Q2: What are the acceptable limits for these impurities?
A2: According to pharmacopoeial standards, the limits for both ethylenediamine and triethylenediamine in this compound are typically not more than 0.25% for each impurity.
Q3: How can these impurities affect my experiments?
A3: Impurities can have a range of effects on research experiments. At a basic level, impurities can lead to inaccurate quantification of the active pharmaceutical ingredient (API). More critically, impurities can have their own biological activity, potentially leading to off-target effects, toxicity, or interference with the assay readout. For instance, amine-containing impurities can be reactive and may interfere with in vitro biological assays. Studies have shown that potent impurities, even at low levels, can significantly bias the results of in vitro transport and inhibition studies. In the context of anthelmintic assays, the presence of bioactive impurities could lead to an overestimation or underestimation of the efficacy of this compound.
Q4: How can I detect and quantify impurities in my this compound sample?
A4: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for detecting and quantifying impurities in this compound. A specific HPLC method for determining residual ethylenediamine involves pre-column derivatization to make the molecule UV-active. Gas chromatography (GC) and spectrophotometric methods have also been described for the analysis of piperazine and its salts.
Q5: What can I do if I suspect my this compound is impure?
A5: If you suspect your this compound preparation contains unacceptable levels of impurities, you can perform analytical testing to confirm their presence and concentration. If the impurity levels are confirmed to be high, purification of the material may be necessary. Recrystallization is a common and effective method for purifying solid compounds like this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results between different batches of this compound. | Variation in the type and level of impurities between batches. | 1. Analyze the different batches using a validated HPLC method to compare their impurity profiles. 2. If significant differences are found, consider purifying the batches with higher impurity levels. 3. Source this compound from a supplier that provides a detailed Certificate of Analysis with quantitative impurity data. |
| Observed biological activity in control experiments (without the primary compound). | Bioactive impurities in the this compound. | 1. Test the this compound for the presence of known bioactive impurities like ethylenediamine. 2. If present, purify the this compound using recrystallization and repeat the control experiment with the purified material. |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate column, mobile phase, or other chromatographic conditions. | 1. Ensure the HPLC method is validated for the specific impurities being analyzed. 2. Adjust the mobile phase composition, pH, or gradient to improve separation. 3. Consider a derivatization step if the impurities have poor chromophores. |
| Low yield after purification by recrystallization. | The chosen solvent system is not optimal, or the product is being lost during filtration. | 1. Perform solubility tests to find a solvent in which this compound is highly soluble when hot and poorly soluble when cold. 2. Ensure the solution is fully saturated before cooling to maximize crystal formation. 3. Wash the collected crystals with a minimal amount of cold solvent to avoid dissolving the product. |
Data Presentation
Table 1: Pharmacopoeial Impurity Limits for this compound
| Impurity | Pharmacopoeia | Limit |
| Ethylenediamine | BP/EP/USP/IP | ≤ 0.25% |
| Triethylenediamine | BP/EP/USP/IP | ≤ 0.25% |
Table 2: Example Purity Data from a Preparation Process
| Solvent System for Preparation | Purity of this compound | Yield |
| Ethanol | 99.2% | 90.6% |
| Acetone | 99.4% | 91.5% |
| Dichloromethane | 99.8% | 91.8% |
| Ethanol (at 60°C) | 99.7% | 92.6% |
| Data adapted from a patented preparation process. |
Experimental Protocols
Protocol 1: HPLC Method for the Determination of Ethylenediamine (with Derivatization)
This protocol is adapted from a validated method for the determination of residual ethylenediamine in drug substances.
1. Derivatization:
-
Accurately weigh a sample of this compound and dissolve it in a suitable diluent.
-
Add 1-naphthyl isothiocyanate to the sample solution to induce UV activity in ethylenediamine.
2. Chromatographic Conditions:
-
Column: C18 HPLC column.
-
Mobile Phase: Gradient elution with a buffer of pH 3 ortho-phosphoric acid and triethylamine, and methanol.
-
Detection: UV at 220 nm.
-
Flow Rate: As per instrument and column specifications.
-
Injection Volume: As per instrument and column specifications.
3. Analysis:
-
Inject the derivatized sample onto the HPLC system.
-
Quantify the ethylenediamine peak based on a calibration curve prepared from a certified reference standard of ethylenediamine.
Protocol 2: Purification of this compound by Recrystallization
This protocol is based on general recrystallization principles and information from a patented preparation process.
1. Solvent Selection:
-
Based on literature, a mixture of ethanol and water is a suitable solvent system for the recrystallization of this compound. This compound is soluble in hot water and less soluble in cold ethanol.
2. Dissolution:
-
Place the impure this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot deionized water to dissolve the solid completely with heating and stirring.
3. Crystallization:
-
Once fully dissolved, slowly add cold ethanol to the hot solution until a slight turbidity (cloudiness) persists.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.
4. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
5. Drying:
-
Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 50-60°C) until a constant weight is achieved.
Visualizations
Caption: Workflow for the analysis and purification of this compound.
Caption: Sources of impurities and their potential impact on research.
References
- 1. Quantitative determination of this compound in this compound syrup USP. | Semantic Scholar [semanticscholar.org]
- 2. Synthesis and Optimization of Ethylenediamine-Based Zwitterion on Polymer Side Chain for Recognizing Narrow Tumorous pH Windows - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pharmtech.com [pharmtech.com]
Technical Support Center: Enhancing the Bioavailability of Piperazine Citrate
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on troubleshooting and enhancing the oral bioavailability of piperazine citrate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can limit the oral bioavailability of this compound?
A1: Despite piperazine itself having properties that can enhance water solubility, the overall bioavailability of this compound can be limited by several factors.[1] Key reasons for poor bioavailability include:
-
Low Aqueous Solubility: The citrate salt form improves solubility compared to the free base, but the overall molecular structure can still result in solubility that is not optimal for complete absorption in the gastrointestinal tract. Many piperazine derivatives are classified under the Biopharmaceutics Classification System (BCS) as Class II, which means they have low solubility and high permeability.[1]
-
Poor Membrane Permeability: While often having good water solubility, some piperazine compounds may still have difficulty crossing the intestinal epithelial barrier.[1]
-
Efflux Transporter Activity: Piperazine compounds can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells and back into the lumen, reducing net absorption.[1]
-
First-Pass Metabolism: Piperazine and its derivatives can be metabolized by enzymes, primarily in the liver and gut wall, before reaching systemic circulation.[1] This metabolic process can significantly decrease the amount of active drug that is available.
Q2: What are the main formulation strategies to improve the oral bioavailability of this compound?
A2: For a compound like this compound, which may face solubility and/or permeability challenges, several formulation strategies can be employed:
-
Nanoformulations: Reducing the particle size of the drug to the nanometer range dramatically increases the surface area-to-volume ratio, which can lead to a faster dissolution rate. Common nanoformulation approaches include:
-
Nanosuspensions: A carrier-free colloidal dispersion of the drug in a liquid medium.
-
Solid Lipid Nanoparticles (SLNs): The drug is encapsulated within a solid lipid matrix.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): An isotropic mixture of oils, surfactants, and co-solvents that forms a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids.
-
-
Solid Dispersions: The drug is dispersed in an amorphous state within a hydrophilic polymer matrix, which can enhance its dissolution rate.
-
Use of Permeation Enhancers: Certain excipients can be included in the formulation to transiently open the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport of the drug.
-
Lipid-Based Formulations (e.g., SEDDS): These formulations can facilitate drug absorption through the lymphatic pathway, which bypasses the portal circulation and first-pass metabolism in the liver. They can also increase membrane fluidity, enhancing transcellular transport.
Q3: How can I determine if P-glycoprotein (P-gp) efflux is limiting the bioavailability of my this compound formulation?
A3: A bidirectional Caco-2 permeability assay is the standard in vitro method to investigate P-gp-mediated efflux. This involves measuring the transport of this compound across a monolayer of Caco-2 cells in both the apical-to-basolateral (A-B) direction (representing absorption) and the basolateral-to-apical (B-A) direction (representing efflux). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a strong indicator that the compound is a substrate for active efflux. To confirm P-gp involvement, the assay can be repeated in the presence of a known P-gp inhibitor, such as verapamil. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that P-gp is responsible for the efflux.
Troubleshooting Guide
| Problem Encountered | Potential Causes | Suggested Solutions |
| Low aqueous solubility of this compound. | Unfavorable physicochemical properties; crystalline nature of the compound. | Attempt co-crystallization with a suitable co-former; consider formulating as a solid dispersion or a nanoformulation. |
| The nanoformulation (e.g., SLN, SEDDS) is physically unstable (e.g., particle aggregation, phase separation). | Inappropriate choice of lipids, surfactants, or co-solvents; suboptimal formulation parameters (e.g., homogenization pressure, temperature); high drug loading leading to instability. | Systematically screen different excipients and their ratios; optimize the formulation process parameters; evaluate the effect of reducing the drug load on stability. |
| In vitro dissolution is improved, but in vivo bioavailability is still low. | The compound may be a substrate for efflux transporters like P-gp; rapid first-pass metabolism in the gut wall or liver; instability of the compound in the gastrointestinal environment. | Conduct a Caco-2 permeability assay to assess P-gp efflux; co-administer with a P-gp inhibitor in preclinical studies; investigate the metabolic profile of the compound using liver microsomes. |
| High inter-individual variability in pharmacokinetic studies. | Influence of food on absorption; genetic polymorphisms in metabolizing enzymes. | Conduct food-effect studies to determine the impact of fed vs. fasted states on bioavailability; if clinically relevant, consider genotyping for key metabolizing enzymes. |
Quantitative Data Summary
The following table summarizes the impact of a nanoformulation strategy on the oral bioavailability of piperine, a compound known for its low aqueous solubility. While this data is not for this compound, it serves as a representative example of the potential for bioavailability enhancement using advanced formulation techniques.
Table 1: Enhancement of Oral Bioavailability of Piperine using a Self-Emulsifying Drug Delivery System (SEDDS)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Fold Increase in Bioavailability (vs. free drug) |
| Piperine Suspension | 135.4 ± 28.7 | 4.0 | 854.3 ± 156.2 | 1.0 |
| Piperine SEDDS | 1045.6 ± 210.9 | 1.5 | 5347.8 ± 987.4 | 6.26 |
Data adapted from a study on piperine. The results shown are for illustrative purposes to demonstrate the potential of SEDDS in enhancing bioavailability. Actual results for this compound may vary.
Experimental Protocols
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes the preparation of SLNs using a hot homogenization and ultrasonication method.
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate, Precirol® ATO 5)
-
Surfactant (e.g., Tween® 80, Poloxamer 188)
-
Purified Water
Procedure:
-
Preparation of the lipid phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Drug incorporation: Disperse or dissolve the accurately weighed this compound in the molten lipid under continuous stirring.
-
Preparation of the aqueous phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion formation: Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer (e.g., at 10,000 rpm for 5-10 minutes) to form a coarse oil-in-water emulsion.
-
Nanosizing: Subject the hot pre-emulsion to ultrasonication using a probe sonicator to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Allow the resulting nanoemulsion to cool down to room temperature while stirring, which leads to the crystallization of the lipid and the formation of SLNs.
-
Characterization: Characterize the prepared SLNs for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
In Vitro Permeability Assessment using Caco-2 Cell Monolayers
This protocol outlines a bidirectional permeability assay to assess the intestinal absorption of this compound and to identify potential efflux transporter interactions.
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell® inserts (e.g., 12-well or 24-well plates)
-
Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS with HEPES buffer)
-
This compound solution
-
Lucifer yellow (monolayer integrity marker)
-
Analytical equipment (e.g., HPLC-UV/MS)
Procedure:
-
Cell Culture and Seeding: Culture Caco-2 cells under standard conditions. Seed the cells onto Transwell® inserts at an appropriate density and allow them to grow and differentiate for 21 days to form a confluent, polarized monolayer.
-
Monolayer Integrity Test: Before the permeability study, assess the integrity of the Caco-2 cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). A TEER value above a certain threshold (e.g., >300 Ω·cm²) indicates a suitable monolayer.
-
Permeability Study (Apical to Basolateral - A to B): a. Wash the monolayers with pre-warmed transport buffer. b. Add the this compound solution in transport buffer to the apical (donor) chamber. c. Add fresh transport buffer to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.
-
Permeability Study (Basolateral to Apical - B to A): a. Follow the same procedure as the A to B study, but add the this compound solution to the basolateral (donor) chamber and sample from the apical (receiver) chamber.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as HPLC.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions. b. Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio > 2 suggests the involvement of active efflux.
Visualizations
Caption: Experimental workflow for enhancing and evaluating this compound bioavailability.
Caption: Mechanisms of SLNs in enhancing oral bioavailability.
Caption: Decision tree for troubleshooting low bioavailability.
References
Validation & Comparative
A Comparative Analysis of Piperazine Citrate and Albendazole in the Treatment of Ascariasis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Anthelmintic Efficacy Against Ascaris lumbricoides
The global burden of soil-transmitted helminth infections, particularly ascariasis caused by Ascaris lumbricoides, necessitates the continued evaluation of anthelmintic drug efficacy. This guide provides a detailed comparison of two commonly utilized treatments: piperazine citrate, a classic anthelmintic, and albendazole, a broad-spectrum benzimidazole. This analysis is based on available experimental data to inform research and drug development efforts in the field of parasitology.
Quantitative Efficacy Data
The following tables summarize the cure rates and egg reduction rates (ERR) observed in clinical studies of this compound and albendazole for the treatment of Ascaris lumbricoides infections. It is important to note that much of the clinical data for this compound is from older studies, which may have employed different methodologies compared to more recent trials on albendazole.
| Drug | Dosage | Cure Rate (%) | Study Population | Reference |
| This compound | Single dose (administered twice within 2 weeks) | 53% (low infection), 31% (moderate infection), 36% (heavy infection) | 185 Bangladeshi children (1.5-8 years) | [1] |
| 2-3 g daily for 2 days | ~90% | Not specified | [2] | |
| Albendazole | 400 mg single dose | 85% (95% CI: 73-96%) | 175 children in Gabon | [3][4] |
| 400 mg single dose | 97% (35/36) | Not specified | [5] | |
| 400 mg single dose | >96% | Not specified | ||
| 400 mg single dose | Highly effective | 870 patients (3-79 years) |
Table 1: Comparative Cure Rates of this compound and Albendazole against Ascaris lumbricoides
| Drug | Dosage | Egg Reduction Rate (ERR) (%) | Study Population | Reference |
| This compound | Data not consistently reported in available studies | |||
| Albendazole | 400 mg single dose | 93.8% (95% CI: 87.6-100%) | 175 children in Gabon | |
| 400 mg single dose | >99.8% | Not specified |
Table 2: Comparative Egg Reduction Rates of this compound and Albendazole against Ascaris lumbricoides
Experimental Protocols
The methodologies employed in clinical trials evaluating the efficacy of anthelmintic drugs are critical for the interpretation of results. Below is a generalized description of a typical experimental protocol for such studies.
1. Study Design: A randomized, controlled, assessor-blind clinical trial is a common design. This involves randomly assigning participants to different treatment groups (e.g., this compound, albendazole, placebo) and blinding the individuals assessing the outcomes to the treatment received.
2. Participant Selection:
-
Inclusion Criteria: Participants are typically selected from communities with a high prevalence of soil-transmitted helminth infections. Diagnosis is confirmed by the presence of Ascaris lumbricoides eggs in stool samples. Age ranges can vary, but many studies focus on children, who often have the highest infection burden.
-
Exclusion Criteria: Individuals with severe malnutrition, concurrent debilitating illnesses, or known allergies to the study drugs are often excluded. Pregnant and lactating women are also typically excluded from such trials.
3. Treatment Administration:
-
This compound: Commonly administered orally as a syrup or tablets. Dosages can vary, but a typical regimen might be a single dose repeated after two weeks.
-
Albendazole: Usually administered as a single oral dose of 400 mg for adults and children over two years of age.
4. Parasitological Assessment:
-
Fecal Sample Collection: Stool samples are collected from participants before and at a specified time after treatment (e.g., 14 to 21 days) to determine the cure rate and egg reduction rate.
-
Kato-Katz Technique: The Kato-Katz thick smear technique is a widely used method for quantifying the number of helminth eggs in a standardized amount of feces. This technique allows for the calculation of eggs per gram (EPG) of stool, which is used to determine the intensity of infection and the egg reduction rate post-treatment.
5. Data Analysis:
-
Cure Rate: Defined as the percentage of participants who were positive for Ascaris eggs before treatment and became negative after treatment.
-
Egg Reduction Rate (ERR): Calculated as the percentage reduction in the mean EPG from baseline to follow-up.
Mechanism of Action
The differing modes of action of this compound and albendazole on Ascaris lumbricoides are key to understanding their pharmacological profiles.
This compound: This drug acts as a GABA (gamma-aminobutyric acid) receptor agonist on the nematode's neuromuscular junctions. This leads to hyperpolarization of the muscle cell membrane, resulting in flaccid paralysis of the worm. The paralyzed worms are then unable to maintain their position in the host's intestine and are expelled live through peristalsis.
Albendazole: As a member of the benzimidazole class of anthelmintics, albendazole's primary mechanism of action is the inhibition of β-tubulin polymerization in the parasite's intestinal cells. This disruption of microtubule formation impairs essential functions such as glucose uptake, leading to energy depletion and ultimately the death of the worm.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the mechanisms of action and a generalized experimental workflow.
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Albendazole.
Caption: Generalized experimental workflow for a comparative anthelmintic trial.
References
- 1. Single dose piperazine therapy for Ascaris lumbricoides: an unsuccessful method of promoting growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Controlled comparative study of the efficacy of pyrantel pamoate and a combined regimen of this compound and bephenium hydroxynaphthoate in the treatment of intestinal nemathelminthiases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Randomized, controlled, assessor-blind clinical trial to assess the efficacy of single- versus repeated-dose albendazole to treat ascaris lumbricoides, trichuris trichiura, and hookworm infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. The efficacy of treatment with albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Piperazine Citrate and Ivermectin for the Treatment of Ascariasis in Cattle
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of piperazine citrate and ivermectin for the treatment of ascariasis, caused by Toxocara vitulorum, in cattle. The information presented is collated from various studies to aid in research, drug development, and informed decision-making.
Introduction to Ascariasis in Cattle
Ascariasis in young cattle, primarily caused by the roundworm Toxocara vitulorum, is a significant concern for livestock health and productivity. Heavy infestations can lead to clinical signs such as poor growth, rough hair coat, loss of appetite, constipation followed by diarrhea, and in severe cases, mortality.[1] Effective anthelmintic treatment is crucial for controlling this parasitic disease. This guide focuses on two commonly used anthelmintics: this compound and ivermectin.
Mechanism of Action
The efficacy of an anthelmintic is largely determined by its mechanism of action on the parasite's nervous system. This compound and ivermectin employ distinct pathways to achieve parasite expulsion.
This compound: This compound acts as a GABA (gamma-aminobutyric acid) receptor agonist in nematodes.[2][3] By enhancing the effects of the inhibitory neurotransmitter GABA, this compound causes hyperpolarization of the muscle cell membrane.[2] This leads to a flaccid paralysis of the worm, preventing it from maintaining its position in the host's intestines.[2] The paralyzed worms are then expelled from the body through normal peristaltic action.
Ivermectin: As a member of the avermectin family, ivermectin targets glutamate-gated chloride channels found in invertebrate nerve and muscle cells. The binding of ivermectin to these channels increases the permeability of the cell membrane to chloride ions, resulting in hyperpolarization. This action blocks neurotransmission, leading to flaccid paralysis and eventual death of the parasite. Mammals are generally unaffected at therapeutic doses as their glutamate-gated chloride channels are confined to the central nervous system, and ivermectin does not readily cross the blood-brain barrier.
Comparative Efficacy: Experimental Data
The efficacy of anthelmintics is commonly evaluated using the Fecal Egg Count Reduction Test (FECRT). This test measures the percentage reduction in the number of parasite eggs per gram (EPG) of feces before and after treatment. A reduction of 95% or greater is generally considered effective.
Several studies have compared the efficacy of this compound and ivermectin in treating ascariasis in cattle. The following tables summarize the quantitative data from these studies.
| Study | Drug | Dosage | Route of Administration | Efficacy (FECR %) | Days Post-Treatment |
| Hafiz and Bhattacharyya (2009) | This compound | 200 mg/kg body weight | Oral | 100% | 14 |
| Ivermectin | 0.2 mg/kg body weight | Subcutaneous | 100% | 21 | |
| Islam et al. (2018) | This compound | 220 mg/kg body weight | Oral | 100% | 28 |
| Ivermectin | 0.2 mg/kg body weight | Subcutaneous | 100% | 28 | |
| Sultana et al. (2015) | This compound | 220 mg/kg body weight | Oral | 97.27% | 28 |
Note: The study by Hafiz and Bhattacharyya (2009) noted that while both drugs were effective, piperazine led to an earlier recovery.
Experimental Protocols
The following outlines a general methodology for a Fecal Egg Count Reduction Test (FECRT) based on established protocols.
Detailed Methodology for FECRT:
-
Animal Selection: Select a group of cattle naturally infected with Toxocara vitulorum, confirmed by fecal examination. Animals should be of a similar age and management group.
-
Pre-Treatment Sampling (Day 0): Collect individual fecal samples directly from the rectum of each animal.
-
Fecal Egg Count (FEC): Perform a quantitative fecal egg count on each pre-treatment sample to determine the baseline eggs per gram (EPG) of feces. The McMaster technique is a commonly used method.
-
Treatment Administration:
-
Group 1 (this compound): Administer this compound orally at a dose of 200-220 mg/kg body weight.
-
Group 2 (Ivermectin): Administer ivermectin subcutaneously at a dose of 0.2 mg/kg body weight.
-
Group 3 (Control): This group remains untreated to monitor the natural course of the infection.
-
-
Post-Treatment Sampling: Collect fecal samples from the same animals at predetermined intervals, typically 14, 21, and 28 days post-treatment.
-
Post-Treatment FEC: Conduct fecal egg counts on the post-treatment samples.
-
Efficacy Calculation: The Fecal Egg Count Reduction (FECR) percentage is calculated using the following formula:
FECR (%) = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100
Safety and Other Considerations
-
This compound: Generally considered to have low toxicity. It is also noted to be a cheaper alternative.
-
Ivermectin: While safe for mammals at therapeutic doses, care must be taken to avoid use in non-target species and to prevent environmental contamination, as it can be toxic to certain aquatic and soil organisms.
Conclusion
Both this compound and ivermectin have demonstrated high efficacy in the treatment of ascariasis in cattle, with studies showing fecal egg count reduction rates of 97-100%. While both are effective, some research suggests that piperazine may lead to a quicker recovery. The choice of anthelmintic may depend on factors such as cost, route of administration, and the desired speed of recovery. Continued monitoring for anthelmintic resistance through practices like the FECRT is essential for maintaining the effectiveness of these treatments.
References
The Synergistic Potential of Piperazine Citrate in Combination Anthelmintic Therapy
For Researchers, Scientists, and Drug Development Professionals
The development of anthelmintic resistance is a growing concern in both human and veterinary medicine, necessitating novel therapeutic strategies. One such approach is the use of combination therapies that can enhance efficacy, broaden the spectrum of activity, and potentially delay the onset of resistance. This guide provides a comprehensive evaluation of the synergistic effects of piperazine citrate when combined with other anthelmintic agents, supported by experimental data and detailed methodologies.
Mechanism of Action: A Basis for Synergy
Understanding the individual mechanisms of action of anthelmintics is crucial to predicting and interpreting their synergistic potential. This compound acts as a gamma-aminobutyric acid (GABA) receptor agonist on nematode nerve and muscle cells.[1][2][3][4] This leads to hyperpolarization of the cell membrane, resulting in flaccid paralysis of the worm, which is then expelled from the host's intestine by peristalsis.[1] This mechanism contrasts with that of other major anthelmintic classes, creating opportunities for synergistic interactions.
-
Benzimidazoles (e.g., Albendazole): Inhibit the polymerization of β-tubulin, disrupting cell structure and essential cellular functions.
-
Macrocyclic Lactones (e.g., Ivermectin): Activate glutamate-gated chloride channels, leading to hyperpolarization and paralysis.
-
Imidazothiazoles (e.g., Levamisole): Act as nicotinic acetylcholine receptor (nAChR) agonists, causing spastic paralysis.
The distinct targets of these drugs suggest that their combined use with this compound could lead to a more potent and comprehensive anthelmintic effect.
Quantitative Analysis of Synergistic Combinations
Several studies have investigated the synergistic or enhanced efficacy of this compound in combination with other anthelmintics. The following tables summarize the key quantitative findings from these studies.
| Combination | Target Helminth | Animal Model | Efficacy of Piperazine Alone | Efficacy of Partner Drug Alone | Efficacy of Combination | Study Type | Reference |
| Piperazine + Cyclic Depsipeptide (BAY 44-4400) | Heligmosomoides polygyrus | Mice | 54.4% worm expulsion | 44.4% worm expulsion | 97.5% worm expulsion | In vivo | |
| Piperazine + Cyclic Depsipeptide (BAY 44-4400) | Heterakis spumosa | Mice | - | - | >5 orders of magnitude greater than sum of individual effects | In vivo | |
| Piperazine Phosphate + Thenium Closylate | Toxocara canis | Dogs | 56% clearance | 9% clearance | 94% clearance | In vivo | |
| Piperazine + Levamisole | Gastrointestinal nematodes | Guinea Fowl | 35.75% FECR | 43% FECR | 87.50% FECR | In vivo |
FECR: Fecal Egg Count Reduction
| Combination | Target Helminth | Assay | Finding | Reference |
| Piperazine + Cyclic Depsipeptide (BAY 44-4400) | Trichinella spiralis larvae | In vitro motility | Combination showed significantly higher activity than the sum of individual effects |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the experimental protocols employed in the cited studies.
In Vivo Anthelmintic Efficacy Studies
General Protocol based on World Association for the Advancement of Veterinary Parasitology (WAAVP) Guidelines:
-
Animal Selection: Clinically healthy animals, naturally or experimentally infected with the target helminth species, are selected. A pre-treatment fecal egg count or larval culture is performed to confirm infection.
-
Acclimatization: Animals are acclimatized to their housing and diet for a specified period before the trial.
-
Randomization: Animals are randomly allocated to treatment groups (piperazine alone, partner drug alone, combination therapy, and a placebo/untreated control group).
-
Drug Administration: The anthelmintics are administered at their recommended dosages, either orally or via the specified route.
-
Post-treatment Monitoring: Animals are monitored for any adverse reactions.
-
Efficacy Assessment:
-
Fecal Egg Count Reduction Test (FECRT): Fecal samples are collected from each animal before and at a specified time point after treatment (e.g., 10-14 days). The number of eggs per gram (EPG) of feces is determined using a standardized technique (e.g., McMaster or Wisconsin sugar flotation method). The percentage reduction in EPG is calculated for each group.
-
Worm Burden Reduction: At the end of the study, animals are euthanized, and the gastrointestinal tract is examined for the presence of adult worms. The number of worms in each treatment group is compared to the control group to calculate the percentage reduction.
-
Specific Protocol for Piperazine + Levamisole in Guinea Fowl:
-
Animals: Six-thousand-layer guinea fowls were divided into four groups.
-
Treatment:
-
Group 1: Piperazine at 100g/100 L of water.
-
Group 2: Levamisole at 100g/200 L of water.
-
Group 3: Combination of levamisole and piperazine.
-
Group 4: Control (plain water).
-
-
Administration: All treatments were administered via drinking water.
-
Efficacy Assessment: Fecal samples were collected before and after treatment to determine the Fecal Egg Count Reduction (FECR) rate for each group.
In Vitro Anthelmintic Efficacy Studies
General Protocol for Larval Motility Assay:
-
Larval Preparation: Infective third-stage larvae (L3) of the target nematode are obtained from fecal cultures.
-
Assay Setup: A known number of larvae (e.g., 50-100) are placed in each well of a multi-well plate containing culture medium.
-
Drug Exposure: The test compounds (piperazine alone, partner drug alone, and their combination at various concentrations) are added to the wells. Control wells contain only the culture medium or medium with the solvent used to dissolve the drugs.
-
Incubation: The plates are incubated at a controlled temperature for a specific period (e.g., 24-72 hours).
-
Motility Assessment: The motility of the larvae in each well is observed under a microscope. The percentage of motile versus non-motile (paralyzed or dead) larvae is determined.
-
Data Analysis: The results are used to calculate parameters such as the concentration required to inhibit motility by 50% (IC50).
Antagonistic Interactions: A Note of Caution
While combination therapy often aims for synergy, antagonistic interactions can also occur, where the combined effect is less than that of the individual drugs. A notable example is the combination of piperazine and pyrantel pamoate. Piperazine causes flaccid paralysis by hyperpolarizing muscle cells, while pyrantel, a nicotinic agonist, induces spastic paralysis through depolarization. These opposing actions on the neuromuscular junction can lead to mutual antagonism, reducing the overall efficacy of the treatment.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways of the anthelmintics and a typical experimental workflow.
Caption: Mechanisms of action of different anthelmintic classes.
Caption: Workflow for an in vivo anthelmintic efficacy study.
Conclusion
The evidence presented in this guide suggests that this compound holds significant potential as a component in synergistic anthelmintic combinations. The combination of piperazine with a cyclic depsipeptide or levamisole has demonstrated enhanced efficacy in preclinical studies. These findings underscore the importance of exploring combination therapies to combat parasitic infections and manage the threat of anthelmintic resistance. However, it is also critical to consider the potential for antagonistic interactions, as observed with pyrantel pamoate. Further research, including well-designed clinical trials, is warranted to fully elucidate the synergistic potential of this compound with a broader range of anthelmintics and to establish optimal combination regimens for clinical use.
References
- 1. canadacommons.ca [canadacommons.ca]
- 2. World Association for the Advancement of Veterinary Parasitology (W.A.A.V.P.): Third edition of the guideline for evaluating efficacy of anthelmintics in ruminants (bovine, ovine, caprine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PF1022A and related cyclodepsipeptides - a novel class of anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vichsec.org [vichsec.org]
A Comparative Guide to the In Vitro Paralytic Effects of Piperazine Citrate and Levamisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro paralytic effects of two widely used anthelmintic drugs, piperazine citrate and levamisole. The information presented is based on available experimental data to assist researchers in understanding their distinct mechanisms and efficacy.
Introduction
This compound and levamisole are both effective in treating infections caused by parasitic nematodes. However, they induce paralysis in helminths through fundamentally different mechanisms, leading to distinct physiological responses in the target organisms. This compound acts as a gamma-aminobutyric acid (GABA) receptor agonist, causing a flaccid paralysis. In contrast, levamisole is a nicotinic acetylcholine receptor (nAChR) agonist, which leads to spastic paralysis. Understanding these differences is crucial for research and the development of new anthelmintic strategies.
Mechanism of Action
This compound: This compound mimics the action of the inhibitory neurotransmitter GABA.[1][2] It binds to GABA receptors on the muscle cells of nematodes, leading to hyperpolarization of the cell membrane.[1] This increased negative charge reduces the excitability of the muscle, resulting in a state of flaccid paralysis.[1] The paralyzed worms are unable to maintain their position in the host's gastrointestinal tract and are subsequently expelled.[1]
Levamisole: As a nicotinic acetylcholine receptor agonist, levamisole causes sustained muscle contraction. It selectively targets the nAChRs on the somatic muscle cells of nematodes, leading to an influx of positive ions and depolarization of the muscle cell membrane. This constant stimulation results in spastic paralysis, where the worms are unable to relax their muscles. Ultimately, the paralyzed parasites are expelled from the host.
Comparative In Vitro Efficacy
Direct comparative studies detailing the time-course of paralysis for both this compound and levamisole on the same helminth species under identical in vitro conditions are limited in the readily available scientific literature. However, data from various studies using different metrics such as lethal concentration (LC50) and effective concentration (EC50) for muscle contraction or larval migration inhibition provide a basis for comparison.
The following table summarizes key quantitative data from in vitro studies on different helminth species. It is important to note that the experimental endpoints (lethality vs. paralysis/contraction) and the helminth species differ between studies, which should be considered when comparing the values.
| Drug | Helminth Species | Assay Type | Metric | Value | Reference |
| Levamisole | Ascaridia galli (adult females) | In Vitro Susceptibility | LC50 | 2.71 µM | |
| This compound | Ascaridia galli (adult females) | In Vitro Susceptibility | LC50 | 119.7 µM | |
| Levamisole | Ascaris suum (larvae) | Larval Migration Inhibition | EC50 | 358–1150 nM | |
| Levamisole | Ascaris suum (adult muscle) | Muscle Contraction | EC50 | 0.84 µM |
Experimental Protocols
In Vitro Helminth Paralysis/Lethality Assay (General Protocol)
This protocol outlines a general procedure for assessing the in vitro anthelmintic activity of compounds by observing paralysis and/or lethality in helminths, such as Ascaridia galli or earthworms (Pheretima posthuma).
Materials:
-
Adult helminths (e.g., Ascaridia galli)
-
Test compounds (this compound, levamisole)
-
Control solution (e.g., Earle's balanced salts, normal saline)
-
Petri dishes or multi-well plates
-
Incubator maintained at a physiological temperature (e.g., 37-41°C)
-
Microscope or magnifying glass
Procedure:
-
Preparation of Test Solutions: Prepare stock solutions of this compound and levamisole in a suitable solvent (e.g., Earle's balanced salts for piperazine, DMSO for levamisole, ensuring the final solvent concentration is non-toxic to the worms). From the stock solutions, prepare a series of dilutions to the desired test concentrations.
-
Worm Preparation: Collect adult worms and wash them with a suitable buffer (e.g., normal saline) to remove any debris.
-
Exposure: Place individual or small groups of worms into petri dishes or wells of a multi-well plate containing the test solutions of varying concentrations. A control group with the buffer or solvent alone should be included.
-
Incubation: Incubate the plates at a temperature that mimics the host's body temperature (e.g., 41°C for avian parasites).
-
Observation: Observe the worms at regular intervals (e.g., every 15-30 minutes) for signs of paralysis. Paralysis is typically defined as the cessation of movement, even when gently prodded. Record the time taken for the onset of paralysis for each worm at each concentration. For lethality assays, the time of death is recorded, which is confirmed by the complete lack of movement upon vigorous shaking or transfer to warm water.
-
Data Analysis: Calculate the mean time to paralysis or death for each concentration. For dose-response studies, calculate the LC50 (lethal concentration for 50% of the worms) or the EC50 (effective concentration to paralyze 50% of the worms) using appropriate statistical software.
Ascaris suum Muscle Strip Contraction Assay
This assay is used to measure the direct effect of a substance on the contractility of helminth muscle tissue.
Materials:
-
Adult Ascaris suum
-
Ascaris Ringers Solution (APF Ringer)
-
Organ bath with an isometric force transducer
-
Dissection tools
-
Levamisole solutions of varying concentrations
Procedure:
-
Preparation of Muscle Strip: Dissect a rectangular flap of the body wall containing the muscle from an adult Ascaris suum.
-
Mounting: Mount the muscle strip in an organ bath containing oxygenated Ascaris Ringers Solution maintained at 37°C. One end of the strip is fixed, and the other is attached to an isometric force transducer to measure muscle tension.
-
Equilibration: Allow the muscle preparation to equilibrate under a slight initial tension for 15-30 minutes.
-
Cumulative Dosing: Generate a cumulative concentration-response curve by adding increasing concentrations of levamisole to the organ bath at set intervals (e.g., every 5 minutes) without washing out the previous concentration.
-
Recording: Record the resulting muscle contraction (increase in tension) after each addition of the drug.
-
Data Analysis: Plot the concentration of the drug against the muscle contraction response to determine the EC50, which is the concentration that produces 50% of the maximum contraction.
Visualizations
Caption: Mechanisms of action for this compound and levamisole.
Caption: Workflow for in vitro helminth paralysis assay.
Conclusion
This compound and levamisole, while both effective anthelmintics, exhibit distinct in vitro paralytic effects rooted in their different molecular targets. Levamisole generally demonstrates higher potency in in vitro assays, as indicated by its lower LC50 and EC50 values compared to this compound in the available studies. The choice between these compounds for research purposes should be guided by their specific mechanisms of action and the desired experimental outcome. The provided experimental protocols offer a framework for conducting further comparative studies to elucidate the nuanced differences in their paralytic effects.
References
Assessing the Efficacy of Piperazine Citrate Against Drug-Resistant Helminth Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating prevalence of anthelmintic resistance necessitates a re-evaluation of established dewormers, such as piperazine citrate. This guide provides a comparative analysis of this compound's efficacy, particularly in the context of emerging resistance to frontline anthelmintics. While direct comparative studies on currently resistant helminth strains are limited, this document synthesizes existing data on piperazine's mechanism of action, general efficacy, and the methodologies used to assess anthelmintic effectiveness, offering a framework for its potential role in integrated parasite management strategies.
Mechanism of Action: A Re-emerging Alternative?
This compound exerts its anthelmintic effect through a distinct mechanism compared to the more widely used benzimidazoles, macrocyclic lactones, and imidazothiazoles. It acts as a gamma-aminobutyric acid (GABA) receptor agonist in nematodes.[1][2][3] This leads to hyperpolarization of the nerve membrane, resulting in flaccid paralysis of the worm.[2] The paralyzed helminths are then unable to maintain their position in the host's gastrointestinal tract and are expelled with the feces.[4] This mode of action, which differs from the microtubule disruption of benzimidazoles or the glutamate-gated chloride channel modulation of macrocyclic lactones, suggests a potential lack of cross-resistance.
Caption: Mechanism of action of this compound on helminth neuromuscular junction.
Comparative Efficacy Data
Direct comparative efficacy data of this compound against helminth strains confirmed to be resistant to other anthelmintics is scarce in recent literature. However, existing studies provide a baseline understanding of its performance against various nematode species. The following tables summarize efficacy data from studies comparing this compound with other anthelmintics in different animal models. It is important to note that the resistance status of the helminth populations in these studies was not always explicitly determined.
Table 1: Efficacy of this compound in Poultry
| Helminth Species | Host | This compound Dose | Efficacy (%) | Comparator Drug(s) | Comparator Efficacy (%) | Reference |
| Ascaridia galli | Chicken | 3 mg/kg BW | Effective (worm count reduction) | Levamisole HCl (25 mg/kg BW), Albendazole (20 mg/kg BW) | Levamisole: Not effective; Albendazole: 100% | |
| Gastrointestinal Nematodes | Guinea Fowl | 100g/100L water | 35.75% (FECR) | Levamisole (100g/200L water) | 43% (FECR) | |
| Gastrointestinal Nematodes | Ducks | Not specified | 100% (up to 14 days post-treatment) | Albendazole, Fenbendazole, Ivermectin | 100% (up to 14 days post-treatment) |
Table 2: Efficacy of this compound in Ruminants
| Helminth Species | Host | This compound Dose | Efficacy (%) | Comparator Drug(s) | Comparator Efficacy (%) | Reference |
| Toxocara vitulorum | Calves | 200 mg/kg BW | 78.79% (overall efficacy) | Fenbendazole (7.5 mg/kg BW), Pyrantel Pamoate | Fenbendazole: 78.28%; Pyrantel Pamoate: 75.81% |
Table 3: Efficacy of this compound in Other Species
| Helminth Species | Host | This compound Dose | Efficacy (%) | Comparator Drug(s) | Comparator Efficacy (%) | Reference |
| Heligmosomoides bakeri | Mice | 110 mg/kg BW | 83% (EPG reduction) | N/A | N/A | |
| Heligmosomoides bakeri | Mice | 82.5 mg/kg BW | 62% (EPG reduction) | N/A | N/A | |
| Heligmosomoides bakeri | Mice | 55 mg/kg BW | 61% (EPG reduction) | N/A | N/A |
One notable observation from older literature suggests that piperazine has some activity against benzimidazole-resistant cyathostomes in horses, though quantitative data from controlled studies is lacking. This highlights a critical knowledge gap and an area for future research.
Experimental Protocols for Efficacy Assessment
Standardized methods are crucial for evaluating and comparing the efficacy of anthelmintics. The Fecal Egg Count Reduction Test (FECRT) is the most common in vivo method, while the Larval Development Assay (LDA) is a widely used in vitro technique.
Fecal Egg Count Reduction Test (FECRT) Protocol
The FECRT is the primary method for detecting anthelmintic resistance in grazing animals. It compares the number of helminth eggs in feces before and after treatment.
Objective: To determine the percentage reduction in fecal egg count (FEC) following treatment with an anthelmintic.
Materials:
-
Individually identified animals (minimum of 10-15 per treatment group and a control group)
-
Anthelmintic to be tested (e.g., this compound)
-
Calibrated dosing equipment
-
Fecal collection containers
-
Microscope, slides, and counting chamber (e.g., McMaster slide)
-
Flotation solution (e.g., saturated sodium chloride)
Procedure:
-
Pre-treatment (Day 0):
-
Collect individual fecal samples from each animal.
-
Conduct a fecal egg count (FEC) for each sample to determine the baseline eggs per gram (EPG).
-
Administer the anthelmintic to the treatment group(s) according to the manufacturer's instructions and the animal's body weight. The control group remains untreated.
-
-
Post-treatment (Day 10-14):
-
Collect individual fecal samples from the same animals in all groups. The timing of post-treatment sampling can vary depending on the drug's mode of action. For piperazine, 10-14 days is a standard interval.
-
Conduct a FEC for each post-treatment sample.
-
-
Calculation of Efficacy:
-
Calculate the mean EPG for each group at both pre- and post-treatment time points.
-
The percentage reduction is calculated using the following formula: % Reduction = [1 - (Mean EPG of treated group post-treatment / Mean EPG of control group post-treatment)] x 100
-
Resistance is generally suspected if the percentage reduction is less than 95%.
-
Caption: A generalized workflow for the Fecal Egg Count Reduction Test (FECRT).
Larval Development Assay (LDA) Protocol
The LDA is an in vitro test that assesses the ability of helminth eggs to hatch and develop into infective larvae in the presence of an anthelmintic.
Objective: To determine the concentration of an anthelmintic that inhibits larval development.
Materials:
-
Fresh fecal samples containing helminth eggs
-
Saturated salt solution for egg isolation
-
Series of sieves for egg purification
-
96-well microtiter plates
-
Anthelmintic stock solution and diluents
-
Nutrient medium for larval culture
-
Inverted microscope
Procedure:
-
Egg Isolation:
-
Isolate helminth eggs from fecal samples using a flotation and sieving technique.
-
-
Assay Setup:
-
Prepare serial dilutions of the anthelmintic in the 96-well plate. Include control wells with no drug.
-
Add a standardized number of purified eggs to each well.
-
-
Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 25-27°C) for a period that allows for hatching and development to the third larval stage (L3) in the control wells (typically 7 days).
-
-
Assessment:
-
Stop the development by adding a fixative (e.g., Lugol's iodine).
-
Count the number of eggs, L1, L2, and L3 larvae in each well under an inverted microscope.
-
-
Data Analysis:
-
Determine the drug concentration that inhibits 50% (IC50) or 95% (IC95) of larval development compared to the control wells.
-
Future Directions and Considerations
The lack of extensive, recent data on the efficacy of this compound against well-characterized drug-resistant helminth strains is a significant gap in the literature. Future research should focus on:
-
In vivo and in vitro trials: Conducting controlled studies to evaluate the efficacy of this compound against helminth populations with confirmed resistance to benzimidazoles, macrocyclic lactones, and other major anthelmintic classes.
-
Combination therapies: Investigating the potential synergistic or additive effects of using this compound in combination with other anthelmintics to enhance efficacy and delay the development of resistance.
-
Molecular basis of resistance: While no widespread resistance to piperazine has been reported, understanding the potential molecular mechanisms of resistance is crucial for its long-term sustainable use.
References
Safety Operating Guide
Personal protective equipment for handling Piperazine Citrate
For laboratory professionals, including researchers, scientists, and those in drug development, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for handling Piperazine Citrate, outlining procedural steps for its use and disposal to ensure a safe laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure and ensure safety, the following personal protective equipment and engineering controls are mandatory when handling this compound.
| Control Type | Requirement | Specification |
| Engineering Controls | Ventilation | Handle in a well-ventilated area. Use local exhaust ventilation or a fume hood to control airborne dust.[1][2][3] |
| Safety Stations | Ensure easy access to a safety shower and eyewash station.[3] | |
| Personal Protective Equipment (PPE) | Eye and Face Protection | Wear tightly fitting safety goggles or safety glasses with side-shields.[4] |
| Skin Protection | Wear impervious, chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron and long-sleeved clothing are also required. | |
| Respiratory Protection | For operations that may generate dust, use an effective dust mask or a respirator with a dust filter (e.g., P95 or P1). In cases of insufficient ventilation or exceeded exposure limits, a full-face respirator is necessary. |
Hazard Identification and First Aid
This compound is classified as causing severe skin burns and eye damage, may cause an allergic skin reaction, and causes serious eye irritation. It is also harmful if swallowed.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention if symptoms persist. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation or a rash develops. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
Acute Toxicity Data
| Route | Organism | LD50 |
| Oral | Rat | 11200 mg/kg |
| Oral | Mouse | 8500 mg/kg |
Source: Material Safety Data Sheet, ScienceLab.com
Operational Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling and Disposal Plan
1. Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is between 2-8°C.
2. Preparation and Handling:
-
Personal Protective Equipment: Before handling, ensure all required PPE is correctly worn. This includes safety goggles with side-shields, chemical-resistant gloves, and a lab coat.
-
Weighing: To prevent inhalation of dust, conduct all weighing and handling of the solid form of this compound within a certified chemical fume hood or other ventilated enclosure. Avoid the formation of dust and aerosols.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
General Hygiene: Wash hands thoroughly after handling, and before breaks and at the end of the workday. Do not eat, drink, or smoke in the laboratory.
3. Accidental Release Measures:
-
In case of a spill, evacuate personnel from the area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
For solid spills, carefully sweep or scoop up the material without creating dust and place it in a suitable, closed container for disposal.
-
Prevent the spill from entering drains or waterways.
4. Disposal Plan:
-
All waste containing this compound, including contaminated materials and empty containers, must be disposed of as hazardous waste.
-
Collect waste in a clearly labeled, sealed container.
-
Dispose of the contents and container in accordance with all applicable local, state, and federal regulations at an approved waste disposal facility. Contaminated packaging should be disposed of as unused product. Do not dispose of it down the drain.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
